molecular formula C40H55ClN6O4 B1192602 Cy5-PEG3-Azide

Cy5-PEG3-Azide

Katalognummer: B1192602
Molekulargewicht: 719.4 g/mol
InChI-Schlüssel: IPFARVGHBHWPPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Cy5-PEG3-azide is a Cy5 labeled near infrared fluorescent (NIR) PEG derivative dye containing an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent can be used to label alkyne-bearing molecules or biomolecules with Cy5 dye.

Eigenschaften

Molekularformel

C40H55ClN6O4

Molekulargewicht

719.4 g/mol

IUPAC-Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide chloride

InChI

InChI=1S/C40H54N6O4.ClH/c1-39(2)32-16-11-13-18-34(32)45(5)36(39)20-8-6-9-21-37-40(3,4)33-17-12-14-19-35(33)46(37)25-15-7-10-22-38(47)42-23-26-48-28-30-50-31-29-49-27-24-43-44-41;/h6,8-9,11-14,16-21H,7,10,15,22-31H2,1-5H3;1H

InChI-Schlüssel

IPFARVGHBHWPPX-UHFFFAOYSA-N

Aussehen

Solid powder

Reinheit

>96% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO, DMF, DCM

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Cy5-PEG3-azide

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of Cy5-PEG3-Azide in Molecular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cy5-PEG3-Azide has emerged as a powerful chemical tool in molecular biology, enabling the precise fluorescent labeling of biomolecules through a highly efficient and bioorthogonal reaction known as click chemistry. This guide provides an in-depth overview of its core principles, applications, and detailed protocols for its use in laboratory settings.

Introduction to this compound

This compound is a tripartite molecule designed for targeted fluorescent labeling. Each component plays a critical role:

  • Cy5 (Cyanine 5) : A bright, far-red fluorescent dye. Its excitation and emission properties in the red end of the spectrum (~650 nm excitation, ~670 nm emission) are advantageous as they minimize background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1]

  • PEG3 (Polyethylene Glycol, 3 units) : A short, hydrophilic linker. The PEG spacer enhances the water solubility of the entire molecule and provides a flexible spacer arm that reduces steric hindrance between the dye and the target biomolecule.[2][3]

  • Azide (B81097) (-N₃) : A functional group that serves as a chemical handle for "click chemistry." The azide group is largely inert in biological systems but reacts specifically and efficiently with alkyne groups.[4][5]

This combination makes this compound a versatile reagent for attaching a fluorescent reporter to a wide array of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans.

The Core Principle: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole ring, covalently linking the this compound to an alkyne-functionalized target molecule.

The key features of the CuAAC reaction are:

  • High Specificity : The azide and alkyne groups react exclusively with each other, ignoring other functional groups present in complex biological samples.

  • High Efficiency : The reaction proceeds rapidly and quantitatively under mild, aqueous conditions, often at room temperature.

  • Biocompatibility : The reaction can be performed in buffers and even on the surface of living cells with minimal toxicity, especially when using a copper-chelating ligand like THPTA to protect cells.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Cy5_Azide This compound Labeled_Product Cy5-Labeled Biomolecule (Stable Triazole Linkage) Cy5_Azide->Labeled_Product Click Reaction Alkyne_Mol Alkyne-Modified Biomolecule Alkyne_Mol->Labeled_Product CuSO4 CuSO₄ (Cu²⁺ Source) Ascorbate Sodium Ascorbate (Reducing Agent) CuSO4->Ascorbate Reduction Cu_I Cu⁺ (Active Catalyst) Cu_I->Labeled_Product Catalyzes

Figure 1. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

Key Applications and Methodologies

Metabolic Labeling and Imaging

A powerful strategy for studying dynamic cellular processes is metabolic glycoengineering. In this approach, cells are cultured with a modified sugar precursor containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). Cellular enzymes process this sugar and incorporate it into newly synthesized glycans on the cell surface. These azide-tagged glycans can then be fluorescently labeled by adding this compound's alkyne-containing counterpart (e.g., DBCO-Cy5) for copper-free click chemistry or by using CuAAC on fixed cells. This enables the visualization and tracking of glycan trafficking, localization, and expression patterns in health and disease.

G cluster_cell Living Cell cluster_detection Detection A 1. Incubate with Azido-Sugar (e.g., Ac₄ManNAz) B 2. Metabolic Incorporation into Cell-Surface Glycans A->B C Azide-Tagged Glycans on Cell Surface B->C D 3. Add Alkyne-Cy5 Probe (e.g., DBCO-Cy5 for live cells) C->D Reacts with E 4. Bioorthogonal Click Reaction D->E F 5. Wash and Image E->F G Fluorescently Labeled Cell for Microscopy or Flow Cytometry F->G

Figure 2. Workflow for metabolic glycoengineering and fluorescent labeling of cell surface glycans.
Site-Specific Protein Labeling

Researchers can introduce alkyne-bearing non-canonical amino acids (ncAAs) into a protein of interest at a specific site using genetic code expansion technology. This creates a unique chemical handle on the protein that can be selectively targeted with this compound. This method allows for precise control over the labeling site, enabling applications such as:

  • Fluorescence Resonance Energy Transfer (FRET) studies to measure molecular distances.

  • Super-resolution microscopy to visualize protein localization with high precision.

  • Tracking protein dynamics in living cells.

Proteomics and Target Identification

In chemical proteomics, alkyne-modified small molecule probes or drugs can be used to identify their protein targets within a complex cell lysate. After the probe binds to its target, this compound is added to the lysate along with the CuAAC catalyst system. The Cy5 tag allows for the visualization of the probe-protein conjugate by in-gel fluorescence, facilitating its identification and subsequent analysis by mass spectrometry.

Quantitative Data Summary

For successful experimental design, it is crucial to understand the quantitative properties of the Cy5 fluorophore and the typical parameters for the labeling reaction.

Table 1: Spectroscopic Properties of Cy5 Fluorophore

PropertyValueReference(s)
Excitation Maximum (λ_max)~646-651 nm
Emission Maximum (λ_em)~662-670 nm
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹
Quantum Yield~0.27

Table 2: Typical Parameters for In Vitro CuAAC Labeling

ParameterRecommended RangeNotesReference(s)
Alkyne-Biomolecule Conc.1-10 µMHigher concentrations can improve reaction speed.
This compound Conc.20-50 µMA 4-10 fold molar excess over the biomolecule is common.
CuSO₄ Conc.50-100 µMThe source of the catalytic Cu(I) ions.
Ligand (e.g., THPTA) Conc.250-500 µMUsed in a 5:1 ratio with CuSO₄ to stabilize Cu(I) and reduce cytotoxicity.
Reducing Agent (Na-Ascorbate)2.5-5 mMFreshly prepared. Reduces Cu(II) to the active Cu(I) state.
Reaction Time30-60 minutesCan proceed overnight at 4°C for sensitive proteins.
TemperatureRoom Temperature (20-25°C)Gentle conditions preserve protein structure.

Detailed Experimental Protocols

Protocol 1: General Labeling of an Alkyne-Modified Protein in Solution

This protocol describes a general method for labeling a purified protein that has been modified to contain a terminal alkyne group.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • DMSO (anhydrous).

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 100 mM in water).

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, must be freshly prepared ).

  • Purification system (e.g., spin desalting column or SEC column).

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a 1-10 mM stock solution.

    • Prepare fresh Sodium Ascorbate solution immediately before use.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to achieve a final concentration of 20-40 µM (or a 5-10 fold molar excess over the protein).

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the THPTA stock solution and the CuSO₄ stock solution. A 5:1 ligand-to-copper ratio is common. For example, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Let this mixture stand for a few minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the protein/azide mixture.

    • Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of ~2.5-5 mM. Vortex briefly to mix.

  • Incubation:

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted this compound and catalyst components by purifying the labeled protein.

    • For rapid purification of samples <100 µL, use a spin desalting column according to the manufacturer's instructions.

    • For larger volumes or higher purity, use a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

  • Quantification (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

    • Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per protein. An optimal DOL is often between 2 and 4 to avoid fluorescence quenching.

Protocol 2: Metabolic Labeling and Detection of Glycoproteins in Cultured Cells

This protocol outlines the metabolic incorporation of an azido-sugar into cellular glycans, followed by copper-free click chemistry for fluorescent detection on live cells.

Materials:

  • Mammalian cells in culture (e.g., HeLa, A549).

  • N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz).

  • DBCO-Cy5 (or another strained alkyne-Cy5 conjugate).

  • DMSO.

  • Complete cell culture medium.

  • PBS (pH 7.4).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Metabolic Labeling:

    • Prepare a 10-50 mM stock solution of Ac₄ManNAz in sterile DMSO.

    • Seed cells in a suitable culture vessel (e.g., 6-well plate with coverslips for microscopy).

    • Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. Include a negative control of cells cultured with DMSO alone.

    • Incubate the cells for 2-3 days at 37°C in a humidified 5% CO₂ atmosphere to allow for metabolic incorporation.

  • Fluorescent Labeling (Click Reaction):

    • Prepare a 1 mM stock solution of DBCO-Cy5 in DMSO.

    • Wash the cells twice with warm, serum-free medium or PBS to remove unincorporated Ac₄ManNAz.

    • Dilute the DBCO-Cy5 stock solution in serum-free medium to a final working concentration of 10-50 µM.

    • Add the DBCO-Cy5 solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS to remove unreacted DBCO-Cy5.

    • If desired, fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes) and counterstain nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for Cy5 (Excitation: ~640-650 nm, Emission: ~660-680 nm). Alternatively, harvest cells for analysis by flow cytometry.

G A Prepare Alkyne-Protein & Cy5-Azide C Combine Protein, Azide, and Catalyst Premix A->C B Prepare Catalyst Premix (CuSO₄ + THPTA) B->C D Initiate with Fresh Sodium Ascorbate C->D E Incubate 30-60 min (Protect from Light) D->E F Purify via Spin Column or SEC E->F G Analyze Labeled Protein (e.g., SDS-PAGE, Spectroscopy) F->G

Figure 3. Experimental workflow for the in vitro labeling of an alkyne-modified protein using CuAAC.

References

An In-depth Technical Guide to Cy5-PEG3-Azide for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Cy5-PEG3-Azide, a versatile fluorescent probe essential for advanced biological research and drug development. It includes detailed experimental protocols for its application in bioconjugation and visualizations of its structure and utility in cellular imaging.

Core Properties of this compound

This compound is a near-infrared (NIR) fluorescent dye functionalized with a triethylene glycol (PEG3) linker and a terminal azide (B81097) group. This combination of features makes it a powerful tool for "click chemistry," enabling the precise and stable labeling of alkyne-modified biomolecules. The Cy5 fluorophore offers excellent brightness and photostability, with excitation and emission spectra that minimize autofluorescence from biological samples.[1] The hydrophilic PEG spacer enhances solubility in aqueous media and reduces non-specific binding, which is critical for in vivo and in vitro applications.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various commercial suppliers.

PropertyValueReference
Molecular FormulaC₄₀H₅₅ClN₆O₄[1]
Molecular Weight~719.4 g/mol [1]
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Extinction Coefficient~232,000 M⁻¹cm⁻¹[1]
SolubilityDMSO, DMF, DCM; low solubility in water[1]
Storage Conditions-20°C, protect from light[1]
Chemical Structure

The chemical structure of this compound consists of the Cy5 core, a flexible PEG3 linker, and a reactive azide group.

Caption: Chemical structure of this compound.

Applications in Bioconjugation via Click Chemistry

This compound is primarily utilized in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent labeling of alkyne-containing biomolecules, such as proteins, nucleic acids, and glycans, with high specificity and efficiency under mild, aqueous conditions.[2] This makes it an invaluable tool for visualizing and tracking biological processes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific click chemistry reaction that requires a copper(I) catalyst. This method is widely used for labeling biomolecules in fixed cells or in vitro.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Cy5_PEG3_Azide This compound Labeled_Molecule Cy5-Labeled Biomolecule (Stable Triazole Linkage) Cy5_PEG3_Azide->Labeled_Molecule + Alkyne_Molecule Alkyne-modified Biomolecule Alkyne_Molecule->Labeled_Molecule + CuSO4 Copper(II) Sulfate (B86663) Ascorbate (B8700270) Sodium Ascorbate (Reducing Agent) Ascorbate->Labeled_Molecule Cu(I) catalyst

Caption: Workflow of CuAAC using this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN). The absence of a toxic copper catalyst makes SPAAC ideal for labeling biomolecules in living cells and organisms.

G cluster_reactants Reactants cluster_product Product Cy5_PEG3_Azide This compound Labeled_Molecule Cy5-Labeled Biomolecule (Stable Triazole Linkage) Cy5_PEG3_Azide->Labeled_Molecule + Strained_Alkyne Strained Alkyne (e.g., DBCO)-modified Biomolecule Strained_Alkyne->Labeled_Molecule +

Caption: Workflow of SPAAC using this compound.

Experimental Protocols

The following are generalized protocols for labeling proteins in cell lysates and for staining fixed cells using this compound. Optimization may be required for specific applications.

Protocol for Labeling Proteins in Cell Lysate (CuAAC)

This protocol describes the labeling of alkyne-modified proteins in a cell lysate with this compound.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

  • This compound (1 mM stock in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)

  • Copper(II) sulfate (CuSO₄) (20 mM in water)

  • Sodium ascorbate (300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microfuge tube, combine 50 µL of protein lysate with 100 µL of PBS.

  • Add the this compound stock solution to a final concentration of 20 µM. The optimal concentration may range from 5 µM to 50 µM and should be determined empirically.

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

  • Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.

  • Incubate the reaction for 30 minutes at room temperature with continuous mixing.

  • Precipitate the labeled proteins by adding 3 mL of cold (-20°C) methanol (B129727), followed by 0.75 mL of chloroform (B151607) and 2.1 mL of water.

  • Incubate at -20°C for 1 hour.

  • Centrifuge for 10 minutes at 13,000-20,000 x g. Carefully remove the upper aqueous layer.

  • Add 450 µL of cold methanol to the protein pellet, vortex briefly, and centrifuge again.

  • The resulting protein pellet can be resolubilized in an appropriate buffer for downstream analysis (e.g., SDS-PAGE).

Protocol for Staining Fixed and Permeabilized Cells (CuAAC)

This protocol provides a general procedure for labeling alkyne-modified biomolecules in fixed cells.

Materials:

  • Cells grown on coverslips, fixed, and permeabilized

  • Alkyne-containing metabolic label (e.g., EdU for DNA, OPP for protein) incorporated into cells

  • This compound (1 mM stock in DMSO)

  • THPTA (100 mM in water)

  • CuSO₄ (20 mM in water)

  • Sodium ascorbate (300 mM in water, freshly prepared)

  • PBS, pH 7.4

Procedure:

  • Prepare the "Click Reaction Cocktail" immediately before use. For each coverslip, mix the following in order:

    • 178 µL PBS

    • 2 µL of 20 mM CuSO₄

    • 2 µL of 100 mM THPTA

    • 1 µL of 1 mM this compound (final concentration ~5 µM, can be optimized)

    • 10 µL of 300 mM sodium ascorbate

  • Wash the fixed and permeabilized cells twice with PBS.

  • Remove the wash buffer and add 200 µL of the Click Reaction Cocktail to each coverslip.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filters for the Cy5 dye.

Visualization of a Labeled Biological Process

This compound is instrumental in visualizing dynamic cellular processes. For instance, it can be used to track the internalization of a cell surface receptor. In this scenario, a ligand for the receptor is modified with an alkyne group. Cells are then treated with the alkyne-ligand, which binds to the receptor. Subsequently, this compound is added, and through a click reaction, the receptor-ligand complex is fluorescently labeled, allowing for its visualization as it is internalized by the cell.

G cluster_cell_surface Cell Surface cluster_labeling Labeling Step cluster_internalization Internalization Receptor Cell Surface Receptor Click_Reaction Click Reaction (CuAAC or SPAAC) Receptor->Click_Reaction Complex Formation Alkyne_Ligand Alkyne-modified Ligand Alkyne_Ligand->Receptor Binding Cy5_Azide This compound Cy5_Azide->Click_Reaction Labeled_Complex Cy5-Labeled Receptor-Ligand Complex Click_Reaction->Labeled_Complex Endosome Endosome Labeled_Complex->Endosome Internalization

Caption: Tracking receptor internalization with this compound.

This technical guide provides a foundational understanding of this compound and its applications. For specific research needs, further optimization of the provided protocols is recommended.

References

The Pivotal Role of the PEG Linker in Cy5-PEG3-Azide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cy5-PEG3-Azide, a versatile fluorescent probe, with a specific focus on the critical function of its polyethylene (B3416737) glycol (PEG) linker. Understanding the distinct contributions of the Cy5 fluorophore, the PEG3 spacer, and the azide (B81097) reactive group is paramount for the successful design and execution of experiments in bioconjugation, cellular imaging, and drug delivery.

Core Components and Their Functions

This compound is a trifunctional molecule meticulously designed for bio-orthogonal labeling. Each component has a distinct and synergistic role:

  • Cy5 (Cyanine 5): A bright, far-red fluorescent dye. Its spectral properties in the far-red spectrum minimize background autofluorescence from biological samples, leading to an improved signal-to-noise ratio in imaging applications.

  • PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol linker. This component is central to the enhanced performance of the molecule.

  • Azide (-N3): A highly specific reactive group. The azide moiety enables the covalent attachment of the Cy5-PEG probe to molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO, BCN) via "click chemistry". This reaction is bio-orthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[1]

The Defining Influence of the PEG3 Linker

The primary roles of the PEG3 linker are:

  • Enhanced Hydrophilicity and Solubility: Many organic fluorophores, including Cy5, are inherently hydrophobic. This can lead to aggregation and poor solubility in aqueous buffers used for biological experiments. The hydrophilic nature of the PEG linker significantly improves the water solubility of the entire molecule, preventing aggregation and ensuring its availability for reaction.[3]

  • Reduced Non-Specific Binding: The PEG linker creates a hydrated molecular cloud around the Cy5 dye. This "shielding" effect minimizes non-specific hydrophobic and electrostatic interactions with proteins and cell membranes, leading to a significant reduction in background signal and a corresponding increase in the signal-to-noise ratio during imaging experiments.

  • Improved Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that is non-toxic and generally does not elicit an immune response. By masking the core molecule, the PEG linker can reduce the potential for the conjugate to be recognized and cleared by the immune system, a critical factor in in vivo applications.

  • Flexible Spacer Arm: The PEG3 linker provides a flexible spacer between the Cy5 fluorophore and the target molecule. This spatial separation minimizes the risk of the bulky dye interfering with the biological activity of the labeled molecule, such as a protein's binding to its receptor. It can also reduce quenching effects that may occur when the fluorophore is in close proximity to certain amino acid residues.

Quantitative Physicochemical Properties of this compound

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers.

PropertyValueReference
Molecular Weight719.36 g/mol [4]
Excitation Maximum (λex)~649 nm[3]
Emission Maximum (λem)~667 nm
Purity≥98%
SolubilitySoluble in DMSO, DMF; low solubility in water
Expected Impact of PEG3 Linker on Performance

Based on studies of similar PEGylated fluorescent probes, the following table illustrates the anticipated improvements conferred by the PEG3 linker compared to a non-PEGylated Cy5-Azide.

ParameterCy5-Azide (Hypothetical)This compound (Expected)Rationale
Aqueous Solubility LowModerate to HighThe hydrophilic ethylene (B1197577) oxide units of PEG increase solubility.
Lipophilicity (LogP) HigherLowerThe PEG linker decreases the overall lipophilicity of the molecule.
Non-Specific Binding HigherLowerThe hydrated PEG chain provides a shielding effect.
Signal-to-Noise Ratio LowerHigherReduced non-specific binding leads to lower background fluorescence.
In Vivo Circulation Time ShorterLonger (with longer PEGs)The hydrodynamic radius is increased, reducing renal clearance. While PEG3 has a modest effect, longer PEG chains significantly extend circulation time.
Immunogenicity Potential for immune responseReducedPEGylation can mask antigenic epitopes.

Experimental Protocols and Workflows

The azide group on this compound allows for its conjugation to alkyne-modified molecules through two primary "click chemistry" pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Workflow for Bioconjugation

The following diagram illustrates a generalized workflow for labeling a target molecule with this compound.

G Generalized Bioconjugation Workflow cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification & Analysis A Prepare Alkyne-Modified Target Molecule C Combine Target and Probe with Catalyst (CuAAC) or Alone (SPAAC) A->C B Dissolve this compound in DMSO B->C D Incubate at Room Temperature C->D E Purify Conjugate via Size-Exclusion Chromatography or Dialysis D->E F Characterize Conjugate (Spectroscopy, SDS-PAGE) E->F

Caption: A generalized workflow for a typical bioconjugation experiment.

Detailed Protocol for CuAAC Labeling of Proteins

This protocol is adapted for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Protein Labeling Buffer (containing CuSO4 and a stabilizing ligand like THPTA)

  • Ascorbic acid (freshly prepared 50 mM solution in water)

  • Inert gas (Argon or Nitrogen)

  • Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a fresh 50 mM solution of ascorbic acid in water. This solution is prone to oxidation and should be used within the same day.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution. The volume should not exceed one-third of the final reaction volume.

    • Add the 1.5x Protein Labeling Buffer to the protein solution and vortex gently.

    • Add the this compound stock solution. A 3-10 fold molar excess of the dye over the protein is typically recommended. Vortex gently to mix.

  • Degassing (Optional but Recommended):

    • To prevent oxidation of the copper catalyst, degas the reaction mixture by gently bubbling a stream of inert gas (argon or nitrogen) over the surface of the liquid for 10-20 seconds.

  • Initiate the Reaction:

    • Add the freshly prepared ascorbic acid solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

    • Briefly flush the tube with inert gas and cap it tightly.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 8-16 hours, protected from light.

  • Purification:

    • Purify the Cy5-labeled protein conjugate from excess dye and reaction components using size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and SDS-PAGE.

Signaling Pathway Visualization (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a this compound labeled ligand binds to a cell surface receptor, initiating a downstream cascade.

G Receptor-Mediated Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Cy5-PEG3-Labeled Ligand Receptor Membrane Receptor Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Response Cellular Response Nucleus->Response

Caption: A hypothetical receptor-mediated signaling pathway.

Conclusion

The PEG3 linker in this compound is not merely a spacer but a critical component that significantly enhances the molecule's utility and performance in biological research. Its ability to improve solubility, reduce non-specific binding, and provide a flexible attachment point makes this compound a superior tool for the precise and sensitive fluorescent labeling of biomolecules. For researchers in drug development and molecular biology, a thorough understanding of the role of this linker is essential for designing robust and reliable assays, from in vitro bioconjugation to in vivo imaging.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Cy5-PEG3-Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUSTIN, Texas – In the intricate landscape of biomedical research and drug development, the ability to precisely tag and track biomolecules is paramount. Cy5-PEG3-Azide has emerged as a powerful tool, leveraging the efficiency and specificity of click chemistry to label and visualize a wide array of molecular targets. This in-depth technical guide elucidates the mechanism of action of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this versatile reagent into their workflows.

This compound is a trifunctional molecule meticulously designed for modern bioconjugation. At its core is the Cyanine5 (Cy5) fluorophore, a bright, far-red fluorescent dye ideal for imaging applications due to its high extinction coefficient and favorable spectral properties that minimize background fluorescence in biological samples.[1][2] This is connected to a short polyethylene (B3416737) glycol (PEG3) linker, a hydrophilic spacer that enhances solubility in aqueous environments and reduces steric hindrance, thereby facilitating efficient reactions.[3][4] The molecule is armed with a terminal azide (B81097) group, the key functional moiety that enables its participation in highly selective click chemistry reactions.[3][4]

The Core Mechanism: Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they occur without interfering with native biological processes.[5][6] this compound is primarily employed in two major types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for ligating an azide with a terminal alkyne to form a stable triazole linkage.[5][7] This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[8] The presence of a stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect the target biomolecule from damage by reactive oxygen species.[9]

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[8] CuAAC offers rapid reaction kinetics and is highly specific, making it a robust method for labeling proteins, nucleic acids, and other biomolecules that have been functionalized with a terminal alkyne.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, particularly in living cells or in vivo, SPAAC provides a powerful alternative.[10] This reaction obviates the need for a metal catalyst by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[10][11] The inherent ring strain of these molecules provides the driving force for the reaction with an azide to form a stable triazole.[12]

While generally slower than CuAAC, the biocompatibility of SPAAC makes it the preferred method for live-cell imaging and in vivo studies.[13] The choice between DBCO and BCN can be guided by the desired reaction kinetics and the stability of the cyclooctyne.[10][11][12]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below. This data is essential for designing and quantifying fluorescence-based experiments.

PropertyValueReference
Molecular Weight719.36 g/mol [14]
Excitation Maximum (λex)646 nm[1][2]
Emission Maximum (λem)662 nm[1][2]
Extinction Coefficient232,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (est.)*0.2[2]
Value for Cy5 Azide, expected to be similar for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for labeling proteins via CuAAC and live cells via SPAAC.

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein

This protocol outlines the general steps for labeling a protein containing a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (or other suitable organic solvent)

  • Copper(II) Sulfate (CuSO₄) solution

  • THPTA ligand solution

  • Sodium Ascorbate solution (freshly prepared)

  • Spin desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 300 mM stock solution of Sodium Ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with PBS to the desired final concentration.

    • Add the this compound stock solution to achieve a final concentration typically in the range of 2-10 molar excess relative to the protein.

    • Add the THPTA solution to a final concentration of 5 times the copper concentration.

    • Add the CuSO₄ solution to a final concentration of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Remove the unreacted this compound and other small molecules using a spin desalting column according to the manufacturer's instructions.[15]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5).[15]

    • The labeled protein can be further analyzed by SDS-PAGE and in-gel fluorescence scanning, or by mass spectrometry.[16][17]

Protocol 2: SPAAC Labeling of Azide-Modified Glycans on Live Cells

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

  • Live cells with azide-modified surface glycans

  • DBCO-functionalized fluorescent probe (for reaction with this compound, if the biomolecule of interest is alkyne-modified) or cells metabolically labeled with an alkyne and reacted with this compound. This protocol assumes azide-modified cells and a DBCO-Cy5 probe for illustration.

  • Cell culture medium

  • PBS (or other imaging buffer)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells under conditions that promote the incorporation of an azide-modified metabolic precursor (e.g., an azido-sugar).

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed cell culture medium to remove any unincorporated precursor.

    • Prepare a solution of the DBCO-Cy5 probe in cell culture medium at a final concentration of 10-50 µM.

    • Add the probe-containing medium to the cells.

    • Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.[18]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted probe.

    • The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.[19][20]

Visualizing the Workflow and Mechanisms

To further clarify the processes described, the following diagrams illustrate the core mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R1-C≡CH Copper_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Copper_Acetylide + Cu(I) Azide R2-N3 (Cy5-PEG3) Cu(I) Cu(I) Triazole_Product 1,4-Disubstituted Triazole (Labeled Biomolecule) Cu(I)->Triazole_Product Catalyst Regenerated Copper_Acetylide->Triazole_Product + Azide

Figure 1. Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide R-N3 (Cy5-PEG3) Azide->Transition_State Triazole_Product Stable Triazole (Labeled Biomolecule) Transition_State->Triazole_Product Ring Strain Release

Figure 2. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Labeling_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Incorporation of Alkyne-Sugar Add_Cy5_Azide Add this compound + Catalyst (for CuAAC) Metabolic_Labeling->Add_Cy5_Azide Protein_Expression Expression of Alkyne-Containing Protein Protein_Expression->Add_Cy5_Azide Incubation Incubate at RT Add_Cy5_Azide->Incubation Purification Purification (e.g., Spin Column) Incubation->Purification Characterization Characterization (DOL, SDS-PAGE) Purification->Characterization Imaging Fluorescence Imaging / Flow Cytometry Characterization->Imaging

Figure 3. General experimental workflow for labeling biomolecules with this compound.

Conclusion

This compound stands as a testament to the power of chemical biology, offering a reliable and versatile solution for the fluorescent labeling of biomolecules. Its bright, far-red fluorescence, coupled with the efficiency and bioorthogonality of click chemistry, makes it an indispensable tool for a wide range of applications, from in vitro protein tracking to in vivo imaging. By understanding the core mechanisms and leveraging the detailed protocols provided, researchers can confidently employ this compound to illuminate the intricate workings of biological systems.

References

In-Depth Technical Guide: Spectroscopic Properties of Cy5-PEG3-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the excitation and emission spectra of Cy5-PEG3-Azide, a near-infrared (NIR) fluorescent probe widely utilized in biological imaging and labeling. The document details its key spectral characteristics, a standardized protocol for spectral measurement, and its primary application in bioconjugation via click chemistry.

Core Spectroscopic and Physical Properties

This compound is a fluorescent dye characterized by its cyanine (B1664457) core, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. The cyanine dye is responsible for its strong absorption and fluorescence in the far-red region of the spectrum, making it ideal for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1][2] The hydrophilic PEG spacer enhances its solubility in aqueous media, a crucial feature for biological experiments.[1][2] The terminal azide functional group enables its covalent attachment to alkyne-modified molecules through a highly efficient and specific reaction known as click chemistry.[1]

Quantitative Data Summary

The spectral properties of this compound and related Cy5 derivatives are summarized below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

PropertyValueSource
Excitation Maximum (λex) ~646 nm
Emission Maximum (λem) ~662 nm
Molar Extinction Coefficient (ε) ~232,000 - 250,000 L·mol-1·cm-1
Recommended Laser Lines 633 nm or 647 nm
Solubility DMSO, DMF, DCM; low in water
Fluorescence pH Sensitivity Insensitive from pH 4 to pH 10

Note: Spectral characteristics can be influenced by the solvent and the local molecular environment. The values provided are typical for the dye after conjugation.

Experimental Protocol: Determining Excitation and Emission Spectra

This section outlines a detailed methodology for measuring the fluorescence spectra of this compound using a fluorescence spectrophotometer (fluorometer).

Sample Preparation

Proper sample preparation is crucial to avoid artifacts such as the inner filter effect, which can distort spectral shapes and intensities.

  • Solvent Selection : Due to its low solubility in water, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be diluted into the desired aqueous buffer for the final measurement. The final concentration of the organic co-solvent should typically be kept low (e.g., <1%) to minimize its effect on the biomolecules under study.

  • Concentration : Prepare a dilute solution of the fluorophore. A good starting point is a concentration that yields an absorbance value of 0.05 to 0.1 at the excitation maximum. This low concentration helps prevent self-quenching and inner filter effects.

  • Blank Sample : Prepare a blank sample containing only the solvent or buffer used to dissolve the dye. This will be used to subtract background signals.

Instrument Configuration

Configure the fluorescence spectrophotometer for optimal signal detection.

  • Warm-up : Allow the instrument's light source (typically a Xenon arc lamp) to warm up for the manufacturer-recommended time to ensure stable output.

  • Cuvette : Use a clean quartz cuvette, as glass cuvettes absorb UV and some visible light.

  • Monochromator Slits : Adjust the excitation and emission monochromator slit widths. Wider slits increase signal intensity but decrease spectral resolution. A common starting point is a slit width of 5 nm for both monochromators.

Measurement Procedure

The process involves two main scans: an emission scan and an excitation scan.

  • Emission Spectrum Measurement :

    • Place the blank sample in the fluorometer and perform a scan to measure the background signal.

    • Set the excitation monochromator to the known absorption maximum of the dye (e.g., 646 nm).

    • Scan the emission monochromator across a wavelength range that brackets the expected emission peak (e.g., 650 nm to 750 nm).

    • Replace the blank with the Cy5 sample and repeat the scan under identical conditions.

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement :

    • Set the emission monochromator to the determined emission maximum (e.g., 662 nm).

    • Scan the excitation monochromator across a wavelength range that brackets the expected absorption peak (e.g., 550 nm to 660 nm).

    • Perform scans for both the blank and the Cy5 sample.

    • Subtract the blank spectrum from the sample spectrum. The resulting spectrum should closely resemble the absorbance spectrum of the dye, and its peak represents the excitation maximum (λex).

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Sample Preparation cluster_inst 2. Instrument Setup cluster_measure 3. Spectral Measurement cluster_em Emission Scan cluster_ex Excitation Scan cluster_analysis 4. Data Analysis p1 Dissolve this compound in DMSO (Stock) p2 Dilute Stock in Aqueous Buffer p1->p2 em1 Set Excitation λ at ~646 nm p2->em1 ex1 Set Emission λ at ~662 nm p2->ex1 p3 Prepare Blank (Buffer Only) em3 Record Sample & Blank Spectra p3->em3 ex3 Record Sample & Blank Spectra p3->ex3 i1 Warm-up Light Source i2 Set Monochromator Slit Widths (e.g., 5 nm) i1->i2 em2 Scan Emission (e.g., 650-750 nm) em1->em2 em2->em3 ex2 Scan Excitation (e.g., 550-660 nm) ex1->ex2 ex2->ex3 a1 Subtract Blank from Sample Spectra a2 Identify Peak Wavelengths (λex and λem) a1->a2 cluster_measure cluster_measure cluster_measure->a1

Caption: Workflow for fluorescence spectroscopy measurement.

Application in Bioconjugation: Click Chemistry

The azide group on this compound is specifically incorporated for "click chemistry," a term describing reactions that are highly efficient, specific, and biocompatible. The most common click reaction used in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In this reaction, the azide moiety of this compound reacts with a terminal alkyne group on a target molecule (e.g., a protein, nucleic acid, or small molecule) in the presence of a copper(I) catalyst. This forms a stable, covalent triazole linkage, effectively labeling the target with the Cy5 fluorophore. This method is exceptionally useful in complex biological mixtures because the azide and alkyne groups are bio-orthogonal, meaning they do not react with native functional groups found in cells.

Click Chemistry Reaction Pathway

click_chemistry reactant reactant catalyst catalyst product product cy5 Cy5-PEG3-N3 (Azide) p1 cy5->p1 alkyne Target Molecule with Alkyne alkyne->p1 cu Cu(I) Catalyst cu->p1  Reaction triazole Cy5-Labeled Target (Stable Triazole Linkage) p1->triazole +

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

An In-depth Technical Guide to the Applications of Cy5-PEG3-Azide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-PEG3-Azide, a versatile fluorescent probe, and its applications in advanced fluorescence microscopy techniques. We will delve into its chemical properties, detailed experimental protocols for its use in live-cell imaging and super-resolution microscopy, and strategies for optimizing its performance.

Introduction to this compound

This compound is a near-infrared fluorescent dye featuring a Cy5 core, a three-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group.[1][2] The Cy5 fluorophore is a well-established cyanine (B1664457) dye known for its high extinction coefficient and emission in the far-red region of the spectrum, which minimizes autofluorescence from cellular components.[3] The hydrophilic PEG linker enhances the molecule's solubility in aqueous buffers and provides spatial separation between the dye and its target, reducing the likelihood of steric hindrance and fluorescence quenching.[1]

The key functionality of this probe lies in its terminal azide group, which enables its covalent attachment to alkyne-modified biomolecules via "click chemistry".[4][5] This bioorthogonal reaction is highly specific and efficient, proceeding under mild conditions compatible with biological systems.[5] Two primary forms of click chemistry are utilized with this compound: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyde-azide cycloaddition (SPAAC).[2]

Core Properties and Quantitative Data

The selection of a fluorophore is critical for the success of any fluorescence microscopy experiment. The photophysical properties of this compound make it a robust choice for various imaging applications.

PropertyValueReferences
Excitation Maximum (λex) ~646 nm[1][6]
Emission Maximum (λem) ~662 nm[1][6]
Molar Extinction Coefficient ~232,000 M⁻¹cm⁻¹[6][7]
Quantum Yield (Φ) ~0.2[8]
Solubility DMSO, DMF, DCM; low solubility in water[1][6]
Storage -20°C, protected from light[1][7]

Key Applications in Fluorescence Microscopy

The unique properties of this compound make it suitable for a range of advanced imaging techniques aimed at visualizing and quantifying biomolecules in cells and tissues.

Live-Cell Imaging

Live-cell imaging allows for the study of dynamic cellular processes in real-time.[9] this compound is an excellent tool for live-cell imaging due to its cell permeability and the bioorthogonal nature of the click reaction, which minimizes cellular toxicity, particularly when using the copper-free SPAAC method.[10]

A common strategy for labeling proteins in live cells involves metabolic labeling.[11] Cells are first incubated with a modified amino acid containing an alkyne group, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins.[12] Subsequently, the cells are treated with this compound, which specifically reacts with the alkyne-tagged proteins, allowing for their fluorescent visualization.

Super-Resolution Microscopy (STORM)

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution technique that allows for imaging beyond the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale.[13] Cy5 is a photoswitchable fluorophore, a key requirement for STORM, where individual molecules are sequentially activated and localized to reconstruct a high-resolution image.[13] By labeling target proteins with this compound, researchers can achieve precise localization and quantitative analysis of molecular distributions and densities.[12]

Experimental Protocols

The following are detailed protocols for the application of this compound in fluorescence microscopy.

Protocol for Live-Cell Protein Labeling and Imaging

This protocol outlines the metabolic labeling of proteins with an alkyne-containing amino acid followed by fluorescent labeling with this compound via SPAAC for live-cell imaging.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • L-Azidohomoalanine (AHA) or other alkyne-modified amino acid

  • Phosphate-buffered saline (PBS)

  • DBCO-functionalized alkyne (if using SPAAC with an azide-modified amino acid)

  • This compound

  • Live-cell imaging buffer (e.g., FluoroBrite DMEM)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Metabolic Labeling: Replace the culture medium with a methionine-free medium supplemented with AHA (typically 25-50 µM). Incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

  • Washing: Gently wash the cells twice with warm PBS to remove unincorporated AHA.

  • SPAAC Reaction:

    • Prepare a stock solution of a DBCO-alkyne in DMSO.

    • Dilute the DBCO-alkyne in pre-warmed complete culture medium to a final concentration of 10-50 µM.

    • Add the DBCO-alkyne solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells three times with warm PBS.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound in pre-warmed complete culture medium to a final concentration of 1-10 µM.

    • Add the this compound solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted this compound.

    • Replace the PBS with a live-cell imaging buffer.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Protocol for Super-Resolution Microscopy (STORM) of Labeled Proteins

This protocol describes the preparation of fixed cells labeled with this compound for STORM imaging.

Materials:

  • Cells cultured on high-precision coverslips

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against the protein of interest (if not using metabolic labeling)

  • Alkyne-modified secondary antibody

  • This compound

  • STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a thiol like β-mercaptoethanol)

  • STORM-capable microscope

Procedure:

  • Metabolic or Immunofluorescent Labeling:

    • Metabolic Labeling: Follow steps 1-4 of the live-cell imaging protocol to label proteins with this compound.

    • Immunofluorescence:

      • Fix cells with 4% PFA for 10 minutes.

      • Permeabilize with 0.1% Triton X-100 for 5 minutes.

      • Block with 3% BSA for 1 hour.

      • Incubate with primary antibody for 1 hour.

      • Incubate with alkyne-modified secondary antibody for 1 hour.

      • Perform a CuAAC reaction with this compound (see below).

  • CuAAC Reaction (for Immunofluorescence):

    • Prepare a click-reaction cocktail containing:

      • This compound (2-10 µM)

      • Copper(II) sulfate (B86663) (CuSO₄) (50-100 µM)

      • A copper ligand such as THPTA (250-500 µM)

      • A reducing agent like sodium ascorbate (B8700270) (2.5-5 mM)

    • Incubate cells with the cocktail for 30 minutes at room temperature, protected from light.

    • Wash cells thoroughly with PBS.

  • STORM Imaging:

    • Mount the coverslip with the prepared cells onto the microscope stage.

    • Add the STORM imaging buffer.

    • Use a high-power 647 nm laser to excite the Cy5 fluorophores and induce photoswitching.

    • Acquire a series of 10,000-50,000 frames with a short exposure time (e.g., 10-30 ms).

  • Data Analysis: Reconstruct the super-resolution image from the localized single-molecule events using appropriate software.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and the underlying principles of using this compound in fluorescence microscopy.

Experimental_Workflow_Live_Cell_Imaging cluster_cell_culture Cell Culture cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry (SPAAC) cluster_imaging Imaging A Seed cells on glass-bottom dish B Incubate with alkyne-modified amino acid A->B C Add DBCO-alkyne B->C D Add this compound C->D E Wash cells D->E F Image with fluorescence microscope E->F

Caption: Workflow for live-cell imaging of proteins using this compound.

Experimental_Workflow_STORM cluster_labeling Labeling cluster_click_chemistry Click Chemistry cluster_fixation_prep Sample Preparation cluster_storm_imaging STORM Imaging A Metabolic Labeling or Immunofluorescence with alkyne-secondary Ab B CuAAC or SPAAC with This compound A->B C Cell Fixation (if not already done) B->C D Mount on microscope C->D E Add STORM buffer D->E F Image acquisition (high-power laser) E->F G Image reconstruction F->G

Caption: Workflow for STORM super-resolution imaging.

Signaling_Pathway_Labeling cluster_protein_synthesis Protein Synthesis & Modification cluster_labeling Fluorescent Labeling cluster_visualization Visualization & Tracking A Signaling Protein of Interest (e.g., Kinase, Receptor) B Metabolic incorporation of alkyne-amino acid A->B C Click Chemistry with This compound B->C D Fluorescence Microscopy (Live-cell or Super-resolution) C->D E Tracking protein localization, dynamics, and interactions D->E

Caption: Labeling signaling proteins for dynamic tracking.

Troubleshooting and Optimization

Achieving high-quality images with this compound requires careful optimization of the experimental conditions.

Optimizing Signal-to-Noise Ratio:

  • Reduce Background: High background fluorescence can obscure the specific signal. To minimize this, ensure thorough washing after the click chemistry reaction to remove any unbound this compound.[3] Using a blocking buffer during immunofluorescence can also prevent non-specific antibody binding.[3]

  • Enhance Signal: The concentration of this compound should be optimized; too low a concentration will result in a weak signal, while too high a concentration can lead to increased background and potential aggregation.[3] For fixed samples, using an anti-fade mounting medium is crucial to prevent photobleaching during image acquisition.[3]

  • Autofluorescence: While Cy5 emits in the far-red where autofluorescence is generally lower, it is still important to include an unstained control to assess the level of endogenous fluorescence in your sample.[3]

Considerations for Live-Cell Imaging:

  • Toxicity: While SPAAC is generally considered non-toxic, the components of the CuAAC reaction, particularly copper, can be toxic to cells.[10] If CuAAC is necessary for live-cell imaging, it is crucial to use a copper-chelating ligand like THPTA and to minimize the incubation time and copper concentration.[14]

  • Phototoxicity: Prolonged exposure to high-intensity laser light can be damaging to live cells. It is important to use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology and drug development. Its favorable photophysical properties, combined with the specificity of click chemistry, enable the precise labeling and visualization of biomolecules in a variety of fluorescence microscopy applications. By following the detailed protocols and optimization strategies outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into complex biological processes at the molecular level.

References

Cy5-PEG3-Azide: An In-depth Technical Guide to Fluorescent Labeling of Proteins and Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5-PEG3-Azide, a near-infrared fluorescent probe, and its application in the precise labeling of proteins and nucleic acids. We will delve into the core principles of cyanine (B1664457) dyes, the advantages of the PEG linker, and the versatility of azide-mediated click chemistry. Detailed experimental protocols for common labeling strategies are provided, along with quantitative data and visual workflows to empower researchers in their experimental design and execution.

Introduction to this compound

This compound is a specialized fluorescent molecule designed for the targeted labeling of biomolecules. It consists of three key components:

  • Cy5 (Cyanine5): A fluorescent dye that absorbs light in the far-red region of the spectrum and emits in the near-infrared. This property is highly advantageous for biological imaging as it minimizes autofluorescence from native cellular components, leading to a higher signal-to-noise ratio.[1]

  • PEG3 (Triethylene Glycol Linker): A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This linker enhances the water solubility of the entire molecule, which is crucial for reactions in aqueous biological buffers.[1][2] The PEG spacer also provides a flexible connection between the dye and the target biomolecule, minimizing potential steric hindrance and preserving the biological activity of the labeled molecule.

  • Azide (B81097) (-N3) Group: A reactive chemical handle that enables the covalent attachment of the dye to a target molecule via "click chemistry". This method is known for its high efficiency, specificity, and biocompatibility.[1][3]

The combination of these features makes this compound a powerful tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and the parent Cy5 dye.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~719.4 g/mol
Purity≥95%
SolubilityDMSO, DMF, DCM
Storage Condition-20°C

Table 2: Spectroscopic Properties of Cy5

PropertyValueReference
Excitation Maximum (λex)~649 nm
Emission Maximum (λem)~667 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ)~0.27

Principles and Experimental Protocols

The primary method for labeling with this compound is through click chemistry, which encompasses a set of highly efficient and specific bioorthogonal reactions. The two most common strategies are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used reaction that involves the formation of a stable triazole linkage between an azide (on the this compound) and a terminal alkyne-modified biomolecule. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Biomolecule Alkyne-modified Protein or Nucleic Acid Reaction_Mix Reaction Mixture (Aqueous Buffer) Alkyne_Biomolecule->Reaction_Mix Cy5_Azide This compound Cy5_Azide->Reaction_Mix CuSO4 Cu(II)SO4 CuSO4->Reaction_Mix Ascorbate (B8700270) Sodium Ascorbate Ascorbate->Reaction_Mix Labeled_Product Cy5-Labeled Biomolecule Reaction_Mix->Labeled_Product Cu(I) Catalysis

Figure 1: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to protect the protein from copper-induced damage)

  • DMSO

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-10 mg/mL).

    • Add this compound from a stock solution in DMSO. A 5-10 fold molar excess of the dye over the protein is a good starting point.

    • If using a ligand, add THPTA to the reaction mixture. A final concentration of 5 times that of the CuSO₄ is recommended.

  • Initiate the Reaction:

    • Add the CuSO₄ stock solution to a final concentration of 0.25-1 mM.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~649 nm (for Cy5 concentration).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with an azide, eliminating the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for labeling in living cells and organisms.

SPAAC_Workflow cluster_reactants Reactants Cyclooctyne_Biomolecule Cyclooctyne-modified (e.g., DBCO) Biomolecule Reaction_Mix Reaction Mixture (Aqueous Buffer) Cyclooctyne_Biomolecule->Reaction_Mix Cy5_Azide This compound Cy5_Azide->Reaction_Mix Labeled_Product Cy5-Labeled Biomolecule Reaction_Mix->Labeled_Product Spontaneous Reaction

Figure 2: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration.

    • Add this compound from a stock solution in DMSO. A 2-5 fold molar excess of the dye is typically sufficient.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction kinetics can vary depending on the specific cyclooctyne and the accessibility of the modification site.

  • Purification:

    • Purify the labeled protein using a size-exclusion chromatography column as described for the CuAAC protocol.

  • Characterization:

    • Determine the degree of labeling as described for the CuAAC protocol.

Labeling of Nucleic Acids

A common strategy for labeling newly synthesized DNA is through the metabolic incorporation of an alkyne-modified nucleoside analog, such as 5-ethynyl-2'-deoxyuridine (B1671113) (5-EdU). Cells are cultured in the presence of 5-EdU, which is incorporated into replicating DNA. The cells are then fixed and permeabilized, and the incorporated alkyne groups are detected using this compound via a CuAAC reaction.

Nucleic_Acid_Labeling Cell_Culture 1. Cell Culture with 5-EdU Fix_Perm 2. Cell Fixation & Permeabilization Cell_Culture->Fix_Perm Click_Reaction 3. CuAAC Reaction with this compound Fix_Perm->Click_Reaction Imaging 4. Fluorescence Imaging Click_Reaction->Imaging

Figure 3: General workflow for labeling nucleic acids with 5-EdU and this compound.

Materials:

  • Cells cultured on coverslips

  • 5-ethynyl-2'-deoxyuridine (5-EdU)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (or individual components: CuSO₄, sodium ascorbate, and this compound in a suitable buffer)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Incubate the cells with 5-EdU in their culture medium for the desired period (e.g., 10 µM for 1-2 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions or by combining CuSO₄, sodium ascorbate, and this compound in PBS.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Staining:

    • Wash the cells with wash buffer.

    • If desired, counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filters for Cy5 and DAPI.

Applications in Research and Drug Development

The ability to specifically label proteins and nucleic acids with this compound opens up a wide range of applications:

  • Proteomics: Visualizing the localization and dynamics of specific proteins within cells and tissues.

  • Drug Development: Tracking the biodistribution of antibody-drug conjugates (ADCs) or other targeted therapies.

  • Cell Biology: Studying cellular processes such as DNA replication, transcription, and protein synthesis.

  • Diagnostics: Developing highly sensitive and specific assays for the detection of biomarkers.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its near-infrared fluorescence properties, coupled with the efficiency and specificity of click chemistry, provide researchers with a robust method for a wide array of applications in basic research and drug development. The detailed protocols and data presented in this guide serve as a starting point for the successful implementation of this technology in the laboratory.

References

The Core of Connection: An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling precise chemical modifications within living organisms without interfering with native biochemical processes. At the forefront of this revolution is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful ligation technique that has become an indispensable tool in chemical biology, drug development, and materials science. This guide provides a comprehensive overview of the fundamental principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics to empower researchers in their scientific endeavors.

Core Principles of SPAAC: A Reaction Driven by Strain

SPAAC is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), resulting in the formation of a stable triazole linkage.[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a metal-free reaction, a critical advantage for in vivo applications where the cytotoxicity of copper is a concern.[1][2] The driving force behind this remarkable reaction is the significant ring strain inherent in cyclooctyne, the smallest stable cyclic alkyne.[3][4] This strain is released upon the formation of the more stable triazole ring, dramatically lowering the activation energy of the reaction and allowing it to proceed rapidly and efficiently at physiological temperatures and pH.[5][6]

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and the azide functional groups are largely absent from and non-reactive with native biological molecules such as proteins, nucleic acids, and lipids.[] This exquisite selectivity ensures that the ligation occurs exclusively between the intended molecular partners, enabling precise molecular labeling and engineering in complex biological environments.[1]

The Key Players: Cyclooctynes and Azides

The kinetics and efficiency of the SPAAC reaction are highly dependent on the specific structures of the cyclooctyne and, to a lesser extent, the azide.

A Menagerie of Cyclooctynes

A diverse array of cyclooctyne derivatives has been developed, each with unique properties related to reactivity, stability, and hydrophilicity. The choice of cyclooctyne is a critical consideration in experimental design.[4]

  • Dibenzocyclooctynes (DBCO or ADIBO): These are among the most reactive and widely used cyclooctynes due to their high ring strain.[3][8] They are often the preferred choice for applications requiring rapid kinetics.[9]

  • Bicyclo[6.1.0]nonyne (BCN): While generally exhibiting slower reaction kinetics with aliphatic azides compared to DBCO, BCN is smaller and less hydrophobic.[2][10] Interestingly, BCN can react faster than DBCO with aromatic azides.[10]

  • Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms can enhance the reactivity of the cyclooctyne.[5]

  • Other Derivatives: A variety of other cyclooctynes, including DIBO, BARAC, and cyclononynes, have also been synthesized to offer a range of reactivities and stabilities.[2][3][4]

The Versatile Azide

The azide functional group is small, stable, and relatively easy to introduce into biomolecules through metabolic labeling or chemical modification.[11] While the structure of the azide has a less pronounced effect on the reaction rate compared to the cyclooctyne, electronic properties can play a role. For instance, fluoroalkyl azides have been shown to exhibit accelerated reactivity with electron-rich cyclooctynes like BCN.[12]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k), which is influenced by the specific cyclooctyne and azide pairing, as well as reaction conditions such as solvent and temperature.

Comparative Reaction Rates of Common Cyclooctynes

The following tables summarize the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, a common benchmark for comparing reactivity.

Table 1: Second-Order Rate Constants for SPAAC of Various Cyclooctynes with Benzyl Azide.

CyclooctyneSecond-Order Rate Constant (M⁻¹s⁻¹)Solvent System
DBCO~0.6 - 1.0[2]Varied
DIBO~0.3 - 0.7[2]Varied
BCN~0.06 - 0.1[2]Varied
DIFO0.076[12]Not specified
DIBAC0.31[12]Not specified

Note: Reaction rates can vary depending on the specific derivatives, temperature, and solvent system used.[2]

Table 2: Influence of Azide Structure on SPAAC Reaction Rates.

CyclooctyneAzideRate Constant (k₂) (M⁻¹s⁻¹)Solvent
DBCOBenzyl azide0.24CH₃CN:H₂O (3:1)
BCNBenzyl azide0.07CH₃CN:H₂O (3:1)
DBCOPhenyl azide0.033CH₃CN:H₂O (3:1)
BCNPhenyl azide0.2CH₃CN:H₂O (3:1)

Data from[10]

Table 3: Effect of Solvent on SPAAC Reaction Rates with DBCO.

BufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹)
PBS7250.32 - 0.85
HEPES7250.55 - 1.22
DMEM7.4370.59 - 0.97
RPMI7.4370.27 - 0.77

Data from[13]

Visualizing the Core Concepts

To provide a clearer understanding of the SPAAC reaction and its application, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Cyclooctyne Cyclooctyne (Strained Alkyne) TS [3+2] Cycloaddition Transition State Cyclooctyne->TS Azide Azide (R-N3) Azide->TS Triazole Triazole Adduct TS->Triazole Strain Release

SPAAC Reaction Mechanism

SPAAC_Workflow General Experimental Workflow for SPAAC cluster_prep Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis Start Start: Target Biomolecule Intro_Azide Introduce Azide (e.g., Metabolic Labeling, NHS Ester Chemistry) Start->Intro_Azide Step 1 Add_Cyclooctyne Add Cyclooctyne Probe (e.g., DBCO-Fluorophore) Intro_Azide->Add_Cyclooctyne Step 2 Incubate Incubate (Physiological Conditions) Add_Cyclooctyne->Incubate Step 3 Wash Wash to Remove Excess Probe Incubate->Wash Step 4 Analyze Analyze (e.g., Microscopy, Flow Cytometry, Western Blot) Wash->Analyze Step 5

General Experimental Workflow for SPAAC

Experimental Protocols

The following are detailed protocols for common applications of SPAAC in a research setting.

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol outlines a general procedure for labeling a protein with a DBCO moiety via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (lysine residues and the N-terminus).

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester) dissolved in anhydrous DMSO or DMF (10 mM stock solution)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester.

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.[14]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[14]

  • Confirmation of Labeling: The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[15]

Protocol 2: Cell Surface Labeling via Metabolic Glycoengineering and SPAAC

This protocol describes the labeling of cell surface glycans using a two-step process: metabolic incorporation of an azide-modified sugar followed by reaction with a DBCO-functionalized probe.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

  • DBCO-conjugated fluorophore

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Prepare a stock solution of Ac4ManNAz in DMSO.

    • Add the Ac4ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.

    • Replace the existing medium with the Ac4ManNAz-containing medium and incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂).[16]

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-fluorophore in DMSO.

    • Dilute the DBCO-fluorophore in pre-warmed, serum-free culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS to remove any un-incorporated azide sugar.

    • Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[16]

  • Washing and Analysis:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

    • The labeled cells can now be visualized by fluorescence microscopy or quantified by flow cytometry.

Conclusion: A Future Forged by Click Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as a cornerstone of modern chemical biology and drug development. Its bioorthogonality, efficiency, and catalyst-free nature have empowered researchers to explore and manipulate biological systems with unprecedented precision. As new generations of cyclooctynes with enhanced reactivity and stability continue to be developed, the applications of SPAAC are poised to expand even further, promising exciting new discoveries in the years to come.

References

Methodological & Application

Protocol for Site-Specific Protein Labeling with Cy5-PEG3-Azide via Strain-Promoted Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific labeling of proteins with Cy5-PEG3-Azide. This method utilizes a two-step process involving the introduction of a bioorthogonal dibenzocyclooctyne (DBCO) functional group onto the protein, followed by a highly specific and efficient copper-free click chemistry reaction with the azide-functionalized Cy5 dye. This strain-promoted alkyne-azide cycloaddition (SPAAC) offers a robust method for conjugating the fluorophore to a protein of interest under mild, physiological conditions, minimizing the risk of protein denaturation and preserving its biological activity.[1][2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces potential steric hindrance of the dye. This protocol is ideal for applications requiring precise control over the labeling site and stoichiometry, such as in fluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates.[2]

Principle

The labeling strategy is a "tag-and-modify" approach.[1] First, the protein is "tagged" by modifying its primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester. This introduces a strained alkyne group onto the protein surface. Second, the DBCO-functionalized protein is "modified" through a SPAAC reaction with this compound. The inherent ring strain of the DBCO group allows for a rapid and selective reaction with the azide (B81097) group on the dye without the need for a cytotoxic copper catalyst.

Data Presentation

The following tables summarize the key quantitative parameters for the protein modification and labeling reactions.

Table 1: Quantitative Parameters for Protein Modification with DBCO-NHS Ester

ParameterRecommended ValueNotes
Protein Concentration 0.5–5 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of DBCO-NHS Ester 10- to 40-foldOptimization may be required depending on the protein.
Reaction Buffer Amine-free buffer (e.g., PBS, pH 7.2-7.4)Buffers containing primary amines like Tris will compete with the protein for the NHS ester.
Solvent for DBCO-NHS Ester Anhydrous DMSO or DMFPrepare stock solution fresh before use.
Final DMSO/DMF Concentration < 20%To avoid protein denaturation.
Incubation Time 60 minutes
Incubation Temperature Room Temperature
Quenching Reagent (Optional) 1 M Tris-HCl, pH 8.0To stop the reaction.

Table 2: Quantitative Parameters for SPAAC Reaction with this compound

ParameterRecommended ValueNotes
Molar Excess of this compound 2- to 4-fold over DBCO-proteinA higher excess (e.g., 7.5-fold) can be used for antibody-small molecule conjugations.
Reaction Buffer Azide-free buffer (e.g., PBS, pH 7.4)Sodium azide in the buffer will react with the DBCO group.
Incubation Time 2-12 hours at Room Temperature or Overnight at 4°CLonger incubation can improve efficiency.
Incubation Temperature 4°C to 37°CThe reaction is efficient across this range.

Experimental Protocols

Part 1: Modification of Protein with DBCO-NHS Ester

This protocol describes the introduction of the DBCO group onto the target protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0) (optional)

  • Spin desalting columns for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration between 0.5-5 mg/mL in an amine-free buffer. If the buffer contains primary amines, exchange it with a suitable buffer like PBS.

  • DBCO-NHS Ester Stock Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS, pH 7.4). The purified DBCO-labeled protein can be used immediately or stored at -20°C for up to a month.

Part 2: Labeling of DBCO-Modified Protein with this compound

This protocol details the SPAAC reaction to conjugate the Cy5 dye to the DBCO-modified protein.

Materials:

  • Purified DBCO-labeled protein from Part 1

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4, azide-free)

  • Spin desalting columns or other protein purification system

Procedure:

  • Reaction Setup: In a reaction tube, combine the purified DBCO-labeled protein with a 2- to 4-fold molar excess of this compound.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the Cy5 dye.

  • Purification: After incubation, remove the unreacted this compound by passing the reaction mixture through a spin desalting column, by dialysis, or using an appropriate chromatography method.

Part 3: Characterization of the Labeled Protein

1. SDS-PAGE Analysis:

  • Analyze the purified Cy5-labeled protein using SDS-PAGE.

  • Visualize the gel using a fluorescence imager to confirm the covalent attachment of Cy5 to the protein. A fluorescent band should appear at the molecular weight of the target protein.

2. Determination of the Degree of Labeling (DOL):

The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance for Cy5 (~650 nm, A650).

  • Calculate the protein concentration and the DOL using the following equations:

    • Protein Concentration (M) = [A280 - (A650 × CF)] / ε_protein

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • DOL = A650 / (ε_dye × Protein Concentration (M))

      • Where:

        • ε_dye is the molar extinction coefficient of Cy5 at 650 nm (approximately 250,000 M⁻¹cm⁻¹).

Visualizations

G cluster_0 Part 1: Protein Modification cluster_1 Part 2: SPAAC Labeling Protein Protein Incubation_1 Incubate (RT, 60 min) Protein->Incubation_1 Amine-free buffer DBCO-NHS_Ester DBCO-NHS_Ester DBCO-NHS_Ester->Incubation_1 Purification_1 Purify (Spin Column) Incubation_1->Purification_1 DBCO-Protein DBCO-Protein Purification_1->DBCO-Protein Incubation_2 Incubate (4°C - RT, 2-12h) DBCO-Protein->Incubation_2 Azide-free buffer This compound This compound This compound->Incubation_2 Purification_2 Purify (Spin Column) Incubation_2->Purification_2 Cy5-Labeled_Protein Cy5-Labeled_Protein Purification_2->Cy5-Labeled_Protein

Caption: Experimental workflow for protein labeling.

G cluster_0 DBCO-Modified Protein cluster_1 Azide-Functionalized Dye cluster_2 Labeled Protein P1 Protein-NH-CO-DBCO P2 Protein-NH-CO-[Triazole]-PEG3-Cy5 P1->P2 SPAAC Reaction (No Catalyst) D1 N3-PEG3-Cy5 D1->P2

Caption: Strain-Promoted Azide-Alkyne Cycloaddition.

References

Application Notes and Protocols for RNA Labeling Using Cy5-PEG3-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fluorescent labeling of RNA with Cy5-PEG3-Azide. The protocol is designed for professionals in research and drug development who require high-quality, fluorescently tagged RNA for a variety of downstream applications.

Introduction

Fluorescent labeling of RNA is a critical technique in molecular biology, enabling the visualization and tracking of RNA molecules within cells, as well as the study of RNA-protein interactions, RNA localization, and dynamics.[][] Cy5, a cyanine-derived fluorescent dye, is particularly well-suited for these applications due to its far-red emission spectrum (~670 nm), which minimizes background autofluorescence from cellular components and enhances the signal-to-noise ratio.[] The incorporation of a PEG3 linker in this compound increases the hydrophilicity of the molecule, which can improve its solubility in aqueous buffers.[3][4]

This protocol details a two-step process for labeling RNA with this compound. The first step involves the incorporation of an alkyne-modified nucleotide into the RNA molecule during in vitro transcription. The second step is a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to covalently attach the this compound to the alkyne-modified RNA. This method offers a robust and versatile approach to generate fluorescently labeled RNA probes for a wide range of applications.

Applications of Cy5-Labeled RNA

Cy5-labeled RNA is a versatile tool with numerous applications in molecular biology and drug discovery, including:

  • Fluorescence in situ Hybridization (FISH): To detect and localize specific RNA sequences within fixed cells and tissues.

  • RNA Localization and Dynamics: To track the movement and spatial distribution of RNA molecules in living cells.

  • RNA-Protein Interaction Studies: To investigate the binding of proteins to RNA using techniques such as electrophoretic mobility shift assays (EMSAs) and pull-down assays.

  • Super-Resolution Imaging: To visualize RNA molecules with high spatial resolution.

  • Gene Expression Analysis: As probes in quantitative real-time PCR (qPCR) for sensitive detection and quantification of specific RNA transcripts.

  • Drug Discovery: In high-throughput screening assays to identify small molecules that bind to specific RNA targets.

Experimental Workflow Overview

The overall workflow for labeling RNA with this compound involves two main stages: the synthesis of alkyne-modified RNA via in vitro transcription, followed by the click chemistry reaction to conjugate the Cy5 dye.

G cluster_0 Stage 1: Synthesis of Alkyne-Modified RNA cluster_1 Stage 2: Cy5 Labeling via Click Chemistry DNA Template Preparation DNA Template Preparation In Vitro Transcription with Alkyne-UTP In Vitro Transcription with Alkyne-UTP DNA Template Preparation->In Vitro Transcription with Alkyne-UTP Purification of Alkyne-RNA Purification of Alkyne-RNA In Vitro Transcription with Alkyne-UTP->Purification of Alkyne-RNA Alkyne-RNA Alkyne-RNA Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne-RNA->Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Purification of Cy5-Labeled RNA Purification of Cy5-Labeled RNA Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)->Purification of Cy5-Labeled RNA Downstream Applications Downstream Applications Purification of Cy5-Labeled RNA->Downstream Applications This compound This compound This compound->Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Figure 1: Overall experimental workflow for RNA labeling.

Detailed Protocols

Part 1: In Vitro Transcription of Alkyne-Modified RNA

This protocol is for the synthesis of alkyne-modified RNA using a T7 RNA polymerase-based in vitro transcription system. The key is to substitute a portion of the standard UTP with an alkyne-modified UTP analog, such as 5-ethynyl-UTP (5-EUTP).

Materials:

  • Linearized DNA template with a T7 promoter

  • Nuclease-free water

  • 10X Transcription Buffer

  • ATP, CTP, GTP solutions (100 mM each)

  • UTP solution (100 mM)

  • 5-Ethynyl-UTP (5-EUTP) solution (10 mM)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit or reagents for ethanol (B145695) precipitation

Protocol:

  • Prepare the NTP Mix: Thaw the nucleotide solutions on ice. To achieve the desired labeling density, prepare a mix of UTP and 5-EUTP. A common starting point is a 3:1 ratio of UTP to 5-EUTP. For a 10 mM final concentration of the UTP/5-EUTP mix, combine:

    • 7.5 µL of 10 mM UTP

    • 2.5 µL of 10 mM 5-EUTP

  • Set up the Transcription Reaction: Assemble the following components in a nuclease-free microcentrifuge tube at room temperature in the order listed.

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20 µL
10X Transcription Buffer2 µL1X
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM GTP2 µL10 mM
10 mM UTP/5-EUTP Mix2 µL1 mM total UTP/5-EUTP
Linearized DNA TemplateX µL0.5 - 1.0 µg
RNase Inhibitor1 µL
T7 RNA Polymerase2 µL
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting up and down, then centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the transcription reaction and incubate at 37°C for 15 minutes.

  • Purification of Alkyne-Modified RNA: Purify the alkyne-modified RNA using a suitable RNA cleanup kit or by ethanol precipitation. Resuspend the purified RNA in nuclease-free water.

  • Quantify the RNA: Determine the concentration of the purified alkyne-RNA using a spectrophotometer (e.g., NanoDrop).

Part 2: Cy5 Labeling via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to the alkyne-modified RNA.

Materials:

  • Purified alkyne-modified RNA

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate

  • Nuclease-free water

  • RNA purification kit or reagents for ethanol precipitation

Protocol:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO. Store protected from light.

    • CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.

    • THPTA: Prepare a 50 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh for each experiment.

  • Set up the Click Reaction: In a nuclease-free microcentrifuge tube, combine the following components. The final volume can be scaled as needed.

ComponentVolume (µL) for 50 µL ReactionFinal Concentration
Purified Alkyne-RNAX µL~1 µM
Nuclease-free waterUp to 50 µL
This compound (10 mM)2.5 µL500 µM
CuSO₄ (100 mM)0.5 µL1 mM
THPTA (50 mM)1 µL1 mM
Sodium Ascorbate (100 mM, freshly prepared)5 µL10 mM
Total Volume 50 µL
  • Incubation: Mix the components gently and incubate the reaction at room temperature for 30 to 60 minutes, protected from light.

  • Purification of Cy5-Labeled RNA: Purify the labeled RNA to remove unreacted this compound and reaction components. This can be done using an RNA cleanup spin column or ethanol precipitation.

  • Quantify Labeled RNA: Measure the absorbance at 260 nm (for RNA) and 650 nm (for Cy5) to determine the concentration of RNA and the labeling efficiency.

Data Presentation

Table 1: Reagent Concentrations for In Vitro Transcription

ReagentStock ConcentrationFinal Concentration
ATP, CTP, GTP100 mM10 mM each
UTP10 mM0.75 mM (example)
5-EUTP10 mM0.25 mM (example)
DNA Template0.5 - 1.0 µg in 20 µL

Table 2: Reagent Concentrations for Click Chemistry Reaction

ReagentStock ConcentrationFinal Concentration
Alkyne-RNA~1 µM
This compound10 mM500 µM
CuSO₄100 mM1 mM
THPTA50 mM1 mM
Sodium Ascorbate100 mM10 mM

Table 3: Spectroscopic Properties of Cy5

PropertyValue
Excitation Maximum~650 nm
Emission Maximum~670 nm
Extinction Coefficient at λmax~250,000 M⁻¹cm⁻¹

Signaling Pathway and Logical Relationships

The core of this protocol is the bioorthogonal click chemistry reaction. This reaction is highly specific and occurs under mild conditions, making it ideal for labeling sensitive biomolecules like RNA.

G cluster_0 Reactants cluster_1 Catalyst System Alkyne_RNA Alkyne-Modified RNA Reaction Click Reaction (CuAAC) Alkyne_RNA->Reaction Cy5_Azide This compound Cy5_Azide->Reaction CuSO4 CuSO4 (Cu(II)) Ascorbate Sodium Ascorbate CuSO4->Ascorbate Reduction Cu_I Cu(I) Ascorbate->Cu_I Cu_I->Reaction Catalyst Product Cy5-Labeled RNA Reaction->Product

Figure 2: Logical diagram of the CuAAC reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of alkyne-modified RNA Poor quality of DNA template.Use highly purified, linearized plasmid DNA or a purified PCR product.
Suboptimal transcription conditions.Optimize incubation time and enzyme concentration. Ensure all reagents are nuclease-free.
Low labeling efficiency Inefficient click reaction.Use freshly prepared sodium ascorbate. Ensure all reagents are at the correct final concentrations.
Degradation of RNA.Work in an RNase-free environment. Minimize reaction times and keep samples on ice when possible.
High background fluorescence Incomplete removal of unreacted this compound.Ensure thorough purification of the labeled RNA after the click reaction. Consider a second round of purification.

Conclusion

The protocol outlined in this document provides a reliable and efficient method for labeling RNA with this compound. The use of click chemistry ensures high specificity and efficiency, yielding high-quality fluorescently labeled RNA suitable for a wide array of downstream applications in research and drug development. Careful attention to reagent quality and reaction conditions will ensure successful and reproducible RNA labeling.

References

Application Notes: Cy5-PEG3-Azide for Live-Cell Imaging via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cy5-PEG3-Azide is a near-infrared (NIR) fluorescent probe designed for the selective labeling of biomolecules within living cells.[1][2][3] This molecule incorporates the bright and photostable Cy5 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The azide moiety serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling covalent attachment to molecules bearing a compatible alkyne group. This technology allows for the precise visualization of a wide range of biological processes in real-time without significant perturbation of the cellular environment.

Two primary click chemistry strategies are employed for live-cell imaging: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4] While CuAAC offers rapid reaction kinetics, the inherent cytotoxicity of the copper catalyst necessitates the use of protective ligands for live-cell applications.[5] In contrast, SPAAC is a copper-free alternative that relies on the intrinsic reactivity of strained cyclooctynes, rendering it highly biocompatible for in vivo studies. The choice between these methods depends on the specific experimental requirements, including the desired reaction speed and the sensitivity of the cellular system.

These application notes provide detailed protocols for utilizing this compound in conjunction with both SPAAC and CuAAC click chemistry for the fluorescent labeling of biomolecules in live mammalian cells.

Data Presentation

The following table summarizes key quantitative parameters for designing live-cell imaging experiments using this compound with SPAAC and CuAAC click chemistry. These values are derived from established protocols and should be optimized for specific cell types and experimental conditions.

ParameterSPAAC ProtocolCuAAC Protocol
Metabolic Labeling (Alkyne)
Alkyne-modified substrate (e.g., Homopropargylglycine)50-200 µM50-200 µM
Incubation Time4-24 hours4-24 hours
Click Reaction
This compound Concentration5-25 µM1-10 µM
Strained Alkyne (e.g., DBCO)N/AN/A
Copper(II) Sulfate (CuSO₄)N/A25-100 µM
Copper Ligand (e.g., THPTA)N/A125-500 µM
Reducing Agent (e.g., Sodium Ascorbate)N/A250-1000 µM
Incubation Time30-120 minutes5-30 minutes
Imaging
Excitation Wavelength (Cy5)~650 nm~650 nm
Emission Wavelength (Cy5)~670 nm~670 nm

Experimental Protocols

Protocol 1: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the metabolic incorporation of an alkyne-modified amino acid into newly synthesized proteins, followed by fluorescent labeling with this compound via a copper-free click reaction.

Materials:

  • Adherent mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • L-Homopropargylglycine (HPG)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 60-70% confluency on the day of the experiment.

  • Metabolic Labeling:

    • Prepare a stock solution of HPG in sterile water or PBS.

    • Replace the culture medium with fresh medium containing 50-200 µM HPG.

    • Incubate the cells for 4-24 hours under standard culture conditions (37°C, 5% CO₂).

  • SPAAC Reaction:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Wash the cells twice with warm PBS to remove unincorporated HPG.

    • Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 5-25 µM.

    • Add the this compound solution to the cells and incubate for 30-120 minutes at 37°C, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with warm PBS to remove unreacted this compound.

    • If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.

    • Wash the cells once more with PBS.

  • Imaging:

    • Replace the PBS with live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/~670 nm) and the nuclear counterstain.

Protocol 2: Live-Cell Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the labeling of alkyne-modified proteins in live cells using this compound with a copper catalyst and a protective ligand.

Materials:

  • All materials listed in Protocol 1

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

Procedure:

  • Cell Seeding and Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Click-&-Go Reagent Mix:

    • Prepare stock solutions: 20 mM CuSO₄ in sterile water, 100 mM THPTA in sterile water, and 200 mM Sodium Ascorbate in sterile water (prepare fresh).

    • In a microcentrifuge tube, prepare the Click-&-Go reagent mix by adding the following in order:

      • PBS (to final volume)

      • This compound (final concentration 1-10 µM)

      • CuSO₄ (final concentration 25-100 µM)

      • THPTA (final concentration 125-500 µM)

  • CuAAC Reaction:

    • Wash the cells twice with warm PBS.

    • Add the freshly prepared Sodium Ascorbate solution to the Click-&-Go reagent mix to a final concentration of 250-1000 µM and mix gently.

    • Immediately add the complete Click-&-Go reaction cocktail to the cells.

    • Incubate for 5-30 minutes at 37°C, protected from light.

  • Washing, Counterstaining, and Imaging: Follow steps 4 and 5 from Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_click Click Chemistry Reaction cluster_imaging Imaging cell_seeding Seed Cells metabolic_labeling Metabolic Labeling (Incorporate Alkyne) cell_seeding->metabolic_labeling add_cy5 Add this compound + Reaction Components metabolic_labeling->add_cy5 Wash wash Wash Cells add_cy5->wash counterstain Counterstain (Optional) wash->counterstain image Live-Cell Imaging counterstain->image

Caption: Experimental workflow for live-cell imaging using this compound.

signaling_pathway cluster_bioorthogonal_chem Bioorthogonal Chemistry Principle alkyne Alkyne-modified Biomolecule labeled_product Fluorescently Labeled Biomolecule alkyne->labeled_product Click Reaction azide This compound azide->labeled_product

Caption: Principle of bioorthogonal labeling with this compound.

References

Revolutionizing Bioconjugation: A Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions with DBCO-Functionalized Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and versatile tool for the precise and stable ligation of biomolecules. At the forefront of this copper-free click chemistry is the use of dibenzocyclooctyne (DBCO)-functionalized molecules. This document provides detailed application notes and protocols to effectively perform SPAAC reactions, enabling advancements in fields ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).

The core of SPAAC lies in the reaction between a strained alkyne, such as DBCO, and an azide-functionalized molecule.[][2] The inherent ring strain of the DBCO molecule dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently under mild, physiological conditions without the need for a cytotoxic copper(I) catalyst.[][3][4] This bioorthogonal nature ensures that the reaction is highly specific and does not interfere with native biochemical processes within complex biological systems, making it ideal for in vivo applications.[2][5][6] The result of this [3+2] cycloaddition is a stable triazole linkage, ensuring the integrity of the newly formed bioconjugate.[][5][7]

Key Advantages of DBCO-Mediated SPAAC:

  • Biocompatibility: The absence of a copper catalyst makes it suitable for live-cell and in vivo applications.[2][5][8]

  • High Efficiency: The reaction often proceeds to a quantitative yield, allowing for precise control over the stoichiometry of the final conjugate.[3][5]

  • Rapid Kinetics: SPAAC reactions with DBCO are known for their fast reaction rates, with some reactions proceeding to completion in under an hour.[2][3]

  • Stability: Both the DBCO and azide (B81097) functional groups, as well as the resulting triazole linkage, are stable under physiological conditions.[3][5][9]

  • Bioorthogonality: The reaction is highly specific between the DBCO and azide groups, minimizing off-target reactions with other functional groups found in biomolecules.[2][5][9]

Optimizing SPAAC Reactions

Several factors can be fine-tuned to enhance the efficiency and rate of SPAAC reactions. Careful consideration of these parameters is crucial for successful bioconjugation.

Reaction Conditions:

  • Buffer Selection: While Phosphate Buffered Saline (PBS) is commonly used, studies have indicated that HEPES buffer can lead to higher reaction rate constants.[10][11] It is critical to avoid buffers containing sodium azide, as the azide ion can react with and quench the DBCO group.[9][10][12]

  • pH: Generally, higher pH values tend to increase the rate of SPAAC reactions.[10][11] However, the stability of the biomolecules involved should be the primary consideration when selecting the reaction pH.

  • Temperature: Reactions are typically performed at room temperature (25°C) or 37°C.[9][10] Increased temperatures can accelerate the reaction, but the thermal stability of the biomolecules must be taken into account.[10] Reactions can also be performed at 4°C, usually requiring longer incubation times (overnight).[5][10][13]

  • Concentration: As with any bimolecular reaction, higher concentrations of the DBCO and azide-functionalized molecules will lead to a faster reaction rate.[10]

Reagent-Specific Factors:

  • Molar Excess: To drive the reaction to completion, a molar excess of one reactant over the other is typically used. For instance, when labeling a DBCO-functionalized antibody with an azide-modified molecule, a 1.5 to 4-fold molar excess of the azide is often recommended.[3][5][13]

  • PEG Linkers: The incorporation of a polyethylene (B3416737) glycol (PEG) spacer between the DBCO moiety and the molecule of interest can significantly increase reaction rates.[10][14][15] The PEG linker enhances hydrophilicity and extends the DBCO group away from the surface of the biomolecule, reducing steric hindrance.[10][15]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the design and optimization of SPAAC reactions with DBCO-functionalized molecules.

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (DBCO-NHS ester to Antibody) 5-30 foldRoom Temperature, 30-60 min[3][16]
Molar Excess (Azide-molecule to DBCO-Antibody) 1.5-10 foldRoom Temperature or 4°C, 2-12 hours or overnight[3][5][9][10][13]
Antibody Concentration for Labeling 1-10 mg/mLAmine-free buffer (e.g., PBS, pH ~7.4)[3][5]
Final DMSO Concentration in Labeling Reaction < 20%To avoid protein denaturation[3][5][13]
FactorObservationImpact on Reaction RateSource(s)
Buffer Type HEPES (pH 7) generally shows higher rate constants than PBS (pH 7).Increase[10][11]
pH Higher pH values generally increase reaction rates (buffer-dependent).Increase[10][11]
Temperature Increasing temperature from 25°C to 37°C accelerates the reaction.Increase[10]
PEG Linker Presence of a PEG linker enhances reaction rates by an average of 31 ± 16%.Increase[10][11][14][15]
Azide Structure Electron-donating groups on the azide can increase reactivity.Varies[11][14]
CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)NotesSource(s)
DBCO ~0.1 - 1.0Highly reactive, commonly used for bioconjugation.[4][17][18]
BCN VariesAnother commonly used cyclooctyne.[19]
Cyclododecyne < 2.4 x 10⁻³Significantly less reactive than DBCO due to lower ring strain.[17]

Experimental Protocols

Herein are detailed protocols for the two key stages of a typical SPAAC reaction: the functionalization of a biomolecule (e.g., an antibody) with DBCO, and the subsequent copper-free click chemistry conjugation.

Protocol 1: DBCO-Functionalization of an Antibody using a DBCO-NHS Ester

This protocol describes the labeling of an antibody with DBCO moieties by targeting primary amines (e.g., lysine (B10760008) residues) using a DBCO-NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).[3]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][13]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[3][5][13]

  • Spin desalting columns or other means of buffer exchange/purification.[8][13][16]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris) or stabilizers like BSA, purify the antibody using an appropriate method such as a centrifugal filter unit.[3][13][20]

    • Adjust the antibody concentration to 1-10 mg/mL.[3][5]

  • DBCO-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[5][13][21]

  • Labeling Reaction:

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5][13][16]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20% to prevent denaturation of the antibody.[3][5][13]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[5][13][21]

  • Quenching Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching solution (e.g., 10 µL of 100 mM glycine (B1666218) or Tris) to react with any unreacted DBCO-NHS ester.[5][8][13]

    • Incubate for an additional 15 minutes at room temperature.[8][13]

  • Purification:

    • Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a spin desalting column or another suitable purification method like dialysis.[8][10][13]

    • The purified DBCO-labeled antibody is now ready for the SPAAC reaction. It can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.[3][8][13]

Protocol 2: SPAAC Reaction Between a DBCO-Labeled Antibody and an Azide-Functionalized Molecule

This protocol details the conjugation of the DBCO-functionalized antibody with a molecule containing an azide group.

Materials:

  • Purified DBCO-labeled antibody (from Protocol 1).

  • Azide-functionalized molecule (e.g., peptide, oligonucleotide, small molecule drug).

  • Reaction buffer (e.g., PBS, pH 7.4, ensure it is free of sodium azide).[5][10]

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule.[5][13][16]

  • Incubation:

    • Incubate the reaction mixture. Common conditions are 2-12 hours at room temperature or overnight at 4°C.[5][10][21] For faster kinetics, the temperature can be increased to 37°C if the biomolecules are stable.[9][10]

  • Purification of the Conjugate:

    • After incubation, purify the final antibody conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the nature of the conjugate and the excess reactant. Methods such as size-exclusion chromatography (SEC), HPLC, or dialysis are commonly used.[5][10][13]

  • Characterization and Validation:

    • The success of the conjugation can be validated using several methods:

      • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the antibody, which can be visualized as a higher band on the gel.[3][5][13]

      • UV-Vis Spectroscopy: The incorporation of DBCO can be monitored by measuring the absorbance at approximately 310 nm.[5][8][10] The degree of labeling (DOL) can be calculated by comparing the absorbance at 280 nm (for the protein) and 310 nm (for DBCO).[22]

      • Mass Spectrometry: Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the azide-functionalized molecule.[20]

      • HPLC: Reverse-phase HPLC can be used to separate the conjugate from the unlabeled antibody, showing a shift in retention time due to the increased hydrophobicity from the DBCO group.[22]

Visualizing the Process

To better illustrate the concepts and workflows described, the following diagrams have been generated using Graphviz.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO-Functionalized Molecule Transition [3+2] Cycloaddition DBCO->Transition Azide Azide-Functionalized Molecule Azide->Transition Triazole Stable Triazole-Linked Conjugate Transition->Triazole Strain-Promoted (Copper-Free)

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Step 1: Preparation cluster_labeling Step 2: DBCO Labeling cluster_spaac Step 3: SPAAC Reaction cluster_analysis Step 4: Analysis & Purification A Prepare Antibody (Buffer Exchange, Concentration) C Mix Antibody and DBCO-NHS (20-30x molar excess) A->C B Prepare 10 mM DBCO-NHS Ester in Anhydrous DMSO B->C D Incubate 60 min at Room Temperature C->D E Quench with Tris or Glycine (Optional) D->E F Purify DBCO-Antibody (e.g., Desalting Column) E->F G Mix DBCO-Antibody and Azide-Molecule (2-4x excess) F->G H Incubate (e.g., 2-12h at RT or overnight at 4°C) G->H I Purify Final Conjugate (e.g., SEC, HPLC) H->I J Validate Conjugation (SDS-PAGE, MS, HPLC) I->J

References

Application Notes and Protocols for Cy5-PEG3-Azide in PROTAC Synthesis and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of PROTACs fluorescently labeled with Cy5-PEG3-Azide. This document includes detailed protocols for the synthesis, purification, and characterization of these powerful research tools, as well as their application in key biochemical and cellular assays.

Introduction to Fluorescently Labeled PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] A PROTAC consists of two key ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The incorporation of a fluorescent dye, such as Cy5, into the PROTAC structure provides a powerful tool for researchers. Cy5-labeled PROTACs enable direct visualization and quantification of the molecule's behavior, facilitating a deeper understanding of its mechanism of action. The PEG3 (triethylene glycol) linker offers improved solubility and favorable pharmacokinetic properties, while the azide (B81097) group allows for straightforward and efficient labeling using click chemistry.

Synthesis of a Cy5-Labeled PROTAC using this compound

The synthesis of a Cy5-labeled PROTAC is typically achieved through a convergent approach where the warhead (targeting the POI) and the E3 ligase ligand are first functionalized with complementary reactive groups, such as an alkyne and an azide, respectively. The final fluorescently labeled PROTAC is then assembled via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with this compound.

Experimental Protocol: Synthesis of a Cy5-Labeled PROTAC via CuAAC

This protocol describes the synthesis of a generic Cy5-labeled PROTAC from an alkyne-functionalized warhead and an azide-functionalized E3 ligase ligand.

Materials:

  • Alkyne-functionalized POI ligand (Warhead-Alkyne)

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Deionized water

  • tert-Butanol (B103910)

  • Reverse-phase HPLC system for purification

  • LC-MS and High-resolution mass spectrometry (HRMS) for characterization

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Warhead-Alkyne in anhydrous DMSO.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before use.

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Click Reaction:

    • In a microcentrifuge tube, add the Warhead-Alkyne (1.0 equivalent).

    • Add this compound (1.1 equivalents).

    • Add a solvent mixture of tert-butanol and water (1:1) to achieve a final concentration of ~5-10 mM of the limiting reagent.

    • Add the copper ligand (THPTA or TBTA) to a final concentration of approximately 5 times the copper concentration.

    • Add the CuSO₄·5H₂O solution to a final concentration of 0.1 to 0.5 equivalents.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 to 5.0 equivalents).

    • Vortex the reaction mixture gently and allow it to proceed at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Once the reaction is complete, dilute the mixture with DMSO and filter it.

    • Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product and lyophilize to dryness.

  • Characterization:

    • Confirm the identity and purity of the final Cy5-labeled PROTAC using LC-MS and HRMS.

    • Determine the concentration of the purified product by measuring the absorbance of Cy5 at ~650 nm.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization reagents Prepare Stock Solutions: - Warhead-Alkyne - this compound - CuSO4 - Sodium Ascorbate - Ligand mix Mix Reactants: - Warhead-Alkyne - this compound - Solvent reagents->mix add_catalyst Add Catalyst System: - Copper Sulfate - Ligand mix->add_catalyst initiate Initiate Reaction: - Add Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (4-16h) initiate->incubate purify Purify by RP-HPLC incubate->purify characterize Characterize by LC-MS/HRMS purify->characterize

Applications of Cy5-Labeled PROTACs

Fluorescently labeled PROTACs are invaluable tools for a variety of in vitro and in-cell assays to characterize their binding, mechanism of action, and efficacy.

Fluorescence Polarization (FP) Assays for Binding Affinity

FP is a powerful technique to quantify the binding affinity (Kd) between a fluorescently labeled PROTAC and its target protein or E3 ligase. The assay measures the change in the polarization of emitted light when the small fluorescent PROTAC binds to a much larger protein, causing it to tumble more slowly in solution.

Materials:

  • Purified target protein (POI) or E3 ligase

  • Cy5-labeled PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Setup:

    • Prepare a serial dilution of the purified protein (POI or E3 ligase) in the assay buffer.

    • Add a fixed, low nanomolar concentration of the Cy5-labeled PROTAC to each well of the 384-well plate.

    • Add the serially diluted protein to the wells. Include wells with only the Cy5-PROTAC (no protein) as a control for minimum polarization and wells with a high concentration of protein to determine maximum polarization.

    • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader with excitation at ~650 nm and emission at ~670 nm.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units as a function of the protein concentration.

    • Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).

Quantitative Data Summary: Binding Affinity of a Representative Cy5-PROTAC

Target ProteinCy5-PROTACBinding Affinity (Kd) (nM)
Bromodomain-containing protein 4 (BRD4)Cy5-MZ118 ± 3
von Hippel-Lindau (VHL) E3 LigaseCy5-MZ125 ± 5

Note: The data presented are representative values based on published literature for similar fluorescently labeled PROTACs and may vary depending on the specific PROTAC and experimental conditions.

G cluster_setup Assay Setup cluster_measurement Measurement & Analysis prepare Prepare Reagents: - Cy5-PROTAC - Target Protein - Assay Buffer dispense Dispense Fixed Cy5-PROTAC into 384-well plate prepare->dispense titrate Add Serial Dilution of Target Protein dispense->titrate incubate Incubate at RT (30-60 min) titrate->incubate measure Measure Fluorescence Polarization incubate->measure plot Plot mP vs. [Protein] measure->plot calculate Calculate Kd using One-Site Binding Model plot->calculate

Live-Cell Imaging for PROTAC-Mediated Degradation

Live-cell imaging allows for the real-time visualization and quantification of target protein degradation induced by a Cy5-labeled PROTAC. This provides valuable kinetic data on the efficacy and speed of action of the degrader.

Materials:

  • Cells expressing the target protein (preferably endogenously tagged with a fluorescent protein like GFP for ratiometric analysis)

  • Cy5-labeled PROTAC

  • Live-cell imaging medium

  • High-content imaging system with environmental control (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Seed the cells in a glass-bottom imaging plate and allow them to adhere overnight.

  • Imaging Setup:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Place the plate on the microscope stage and allow it to equilibrate.

    • Acquire baseline images of the cells in the GFP (or other target protein label) and Cy5 channels.

  • PROTAC Treatment and Time-Lapse Imaging:

    • Add the Cy5-labeled PROTAC at the desired concentration to the cells.

    • Immediately begin time-lapse imaging, acquiring images at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.

  • Image Analysis:

    • Use image analysis software to segment individual cells and quantify the mean fluorescence intensity of the target protein (e.g., GFP) and the Cy5-PROTAC over time.

    • Normalize the target protein fluorescence intensity to a control (e.g., vehicle-treated cells or a non-targeting fluorescent marker).

    • Plot the normalized fluorescence intensity of the target protein over time to visualize the degradation kinetics.

Quantitative Data Summary: PROTAC-Mediated Protein Degradation

Cell LineTarget ProteinCy5-PROTACDC₅₀ (nM)Dₘₐₓ (%)
HEK293BRD4-GFPCy5-dBET180>90
HeLaBRD4-GFPCy5-dBET1120>85

Note: DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved. These values are representative and can vary.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis seed Seed Cells in Imaging Plate prepare_reagents Prepare Cy5-PROTAC and Live-Cell Imaging Medium seed->prepare_reagents baseline Acquire Baseline Images prepare_reagents->baseline add_protac Add Cy5-PROTAC to Cells baseline->add_protac timelapse Perform Time-Lapse Imaging add_protac->timelapse quantify Quantify Fluorescence Intensity timelapse->quantify plot Plot Degradation Kinetics quantify->plot calculate Determine DC50 and Dmax plot->calculate

The Ubiquitin-Proteasome System in PROTAC-Mediated Degradation

The efficacy of a PROTAC is entirely dependent on the cellular machinery of the ubiquitin-proteasome system. The following diagram illustrates the key steps in this pathway, initiated by the PROTAC-induced formation of a ternary complex.

G cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb E2 E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->PolyUb Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Recycle PROTAC and Ubiquitin Recycled Degradation->Recycle

By providing the ability to directly observe and quantify the behavior of PROTACs, this compound and other fluorescent labeling reagents are accelerating the development of this promising new therapeutic modality. The protocols and data presented here serve as a guide for researchers to effectively utilize these powerful tools in their own drug discovery efforts.

References

Application Notes and Protocols for Cy5-PEG3-Azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent, connected by a chemical linker. The choice of linker is critical, influencing the ADC's stability, pharmacokinetics, and efficacy. Cy5-PEG3-Azide is a fluorescent, polyethylene (B3416737) glycol (PEG)-containing linker that enables the conjugation of a cytotoxic payload to an antibody through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."

The incorporation of a Cy5 dye allows for near-infrared (NIR) fluorescence detection, facilitating ADC tracking and quantification during development and in preclinical studies. The hydrophilic PEG3 spacer enhances the solubility of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile. The azide (B81097) group provides a bioorthogonal handle for a highly specific and stable triazole linkage with an alkyne-modified payload or antibody.

These application notes provide an overview of the properties of this compound, protocols for its use in ADC development, and representative data for the characterization of the resulting ADC.

Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This information is crucial for designing conjugation strategies and for the analytical characterization of the final ADC.

PropertyValueReference
Molecular Formula C₄₀H₅₅ClN₆O₄[1]
Molecular Weight 719.36 g/mol [2]
Appearance Blue solid
Solubility Soluble in DMSO, DMF[1]
Excitation Maximum (λex) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Purity ≥95%
Storage -20°C, protect from light[2]

Table 1: Physicochemical and fluorescent properties of this compound.

ADC Development Workflow using this compound

The general workflow for developing an ADC using this compound involves several key steps, from antibody and payload modification to the final purification and characterization of the ADC.

ADC_Workflow cluster_modification Component Modification cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) alkyne_mAb Alkyne-modified mAb mAb->alkyne_mAb Introduce Alkyne Group payload Cytotoxic Payload azide_payload Azide-modified Payload payload->azide_payload Introduce Azide Group conjugation Click Chemistry Reaction (CuAAC or SPAAC) alkyne_mAb->conjugation azide_payload->conjugation raw_ADC Crude ADC conjugation->raw_ADC Cy5_linker This compound Cy5_linker->conjugation purified_ADC Purified ADC raw_ADC->purified_ADC SEC / HIC characterization Characterization purified_ADC->characterization DAR, Purity, Efficacy

Figure 1: General workflow for ADC development using this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the development of an ADC using this compound.

Protocol 1: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of alkyne groups onto the antibody surface, for example, through the modification of lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC, or a simple alkyne-NHS ester for CuAAC)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography, SEC)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in PBS.

  • NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in DMSO to a final concentration of 10 mM.

  • Modification Reaction: Add a 5-20 molar excess of the alkyne-NHS ester solution to the mAb solution. The exact ratio should be optimized for the specific antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted alkyne-NHS ester by SEC using an appropriate buffer (e.g., PBS).

  • Characterization: Determine the concentration of the alkyne-modified mAb using a spectrophotometer at 280 nm. The degree of alkyne incorporation can be determined by mass spectrometry.

Protocol 2: Conjugation of this compound and Cytotoxic Payload to the Antibody (CuAAC)

This protocol details the copper-catalyzed click chemistry reaction to conjugate the azide-containing linker and payload to the alkyne-modified antibody.

Materials:

  • Alkyne-modified mAb

  • This compound

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

  • DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., SEC)

Procedure:

  • Stock Solutions:

    • Dissolve this compound and the azide-modified payload in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 250 mM solution of sodium ascorbate (B8700270) in water (freshly made).

    • Prepare a 100 mM solution of THPTA in water.

  • Reaction Mixture:

    • In a reaction tube, combine the alkyne-modified mAb with a 5-10 fold molar excess of the this compound and azide-payload mixture.

    • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.5-2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using SEC to remove unreacted components and catalyst.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne_mAb Alkyne-modified Antibody Catalyst Cu(I) Alkyne_mAb->Catalyst Azide_Linker_Payload This compound-Payload Azide_Linker_Payload->Catalyst ADC Antibody-Drug Conjugate (Stable Triazole Linkage) Catalyst->ADC  Click Reaction

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

ADC Characterization

Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety. Key parameters to evaluate include the drug-to-antibody ratio (DAR), purity, and in vitro potency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

ADC BatchAverage DAR (by HIC)Average DAR (by MS)
1 3.83.9
2 4.14.0
3 3.93.9

Table 2: Representative Drug-to-Antibody Ratio (DAR) data for three batches of a hypothetical ADC prepared using this compound.

In Vitro Cytotoxicity Assay

The potency of the ADC is assessed through in vitro cytotoxicity assays on target cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

Cell LineADC IC₅₀ (nM)Free Drug IC₅₀ (nM)Non-Targeting ADC IC₅₀ (nM)
HER2+ 1.50.05>1000
HER2- >10000.06>1000

Table 3: Illustrative in vitro cytotoxicity data for an anti-HER2 ADC constructed with this compound against HER2-positive and HER2-negative cell lines.

Mechanism of Action and Signaling

The this compound linker itself does not have a pharmacological effect. Its role is to stably link the cytotoxic payload to the antibody until the ADC reaches the target cell. The mechanism of action is dictated by the antibody and the payload.

ADC_MoA cluster_binding 1. Binding & Internalization cluster_release 2. Payload Release cluster_action 3. Cytotoxic Action ADC ADC Receptor Tumor Antigen ADC->Receptor Binds Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binds Apoptosis Apoptosis Target->Apoptosis Induction

Figure 3: Generalized mechanism of action of an Antibody-Drug Conjugate.

Conclusion

This compound is a versatile and valuable tool in the development of ADCs. Its fluorescent properties aid in process development and characterization, while the PEG spacer can impart favorable biophysical properties to the final conjugate. The use of click chemistry for conjugation provides a stable and specific linkage, contributing to the development of safer and more effective targeted therapies. The protocols and data presented here serve as a guide for researchers and scientists working to advance the field of antibody-drug conjugates.

References

Application Notes and Protocols for Labeling of Alkyne-Modified Oligonucleotides with Cy5-PEG3-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of oligonucleotides is crucial for a multitude of applications in molecular biology, diagnostics, and therapeutics.[1][2] Click chemistry, a set of powerful, reliable, and selective reactions, has emerged as a state-of-the-art methodology for modifying nucleic acids.[3] This application note focuses on the labeling of alkyne-modified oligonucleotides with Cy5-PEG3-Azide, a fluorescent probe, via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage, providing a robust method for attaching molecules like fluorescent dyes to oligonucleotides.[] The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[3]

Alternatively, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free approach, which is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. SPAAC utilizes strained cyclooctynes that react spontaneously with azides, eliminating the need for a catalyst. While SPAAC exhibits slower kinetics than CuAAC, its biocompatibility is a significant advantage for live-cell imaging and other in vivo studies.

This document provides detailed protocols for both CuAAC and SPAAC labeling of alkyne-modified oligonucleotides with this compound, along with data presentation, and troubleshooting guidance.

Key Applications

Fluorescently labeled oligonucleotides are indispensable tools in various research and development areas:

  • Fluorescence In Situ Hybridization (FISH): Labeled probes are used to detect and localize specific DNA or RNA sequences within cells and tissues.

  • Real-Time PCR (qPCR): Fluorescent probes, such as dual-labeled fluorogenic probes, are essential for the quantitative detection of nucleic acids.

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based assays utilize fluorescently labeled oligonucleotides to study molecular interactions and dynamics.

  • Microarrays: Labeled oligonucleotides are fundamental for gene expression analysis and genotyping on microarrays.

  • Cell Imaging and Tracking: Fluorescently tagged oligonucleotides enable the visualization and tracking of nucleic acids within living cells.

  • Drug Development: Labeled oligonucleotides are used in the development of antisense therapies, siRNAs, and aptamers to study their uptake, distribution, and mechanism of action.

Data Presentation

The efficiency of the labeling reaction is influenced by several factors, including the reaction time, temperature, and the concentration of reagents. The following tables summarize typical reaction conditions and expected outcomes for both CuAAC and SPAAC labeling of alkyne-modified oligonucleotides.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterRecommended RangeNotes
Alkyne-Oligo Concentration 20 - 200 µMHigher concentrations can improve reaction kinetics.
This compound Concentration 1.5 x Oligo ConcentrationA slight excess of the azide (B81097) ensures complete reaction. Using 2-5 equivalents is also common.
Copper (II) Sulfate (B86663) (CuSO4) Concentration 0.5 mMThe precursor for the active Cu(I) catalyst.
BTTAA Ligand Concentration 2.5 mMA stabilizing ligand that improves reaction efficiency and reduces oligo degradation.
Sodium Ascorbate (B8700270) Concentration 5 mMA reducing agent to generate Cu(I) from Cu(II). A fresh solution is crucial.
Reaction Temperature Room Temperature to 45°CHigher temperatures can decrease reaction time.
Reaction Time 30 minutes - OvernightComplete conversion is often observed within 30 minutes to 4 hours.
Typical Yield >90%High yields are typically achieved under optimal conditions.

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

ParameterRecommended RangeNotes
Cyclooctyne-Oligo Concentration 10 - 100 µMThe concentration can be adjusted based on the specific cyclooctyne (B158145) used.
This compound Concentration 2 - 10 equivalentsA larger excess of the azide may be required compared to CuAAC to drive the reaction to completion.
Reaction Temperature Room Temperature to 37°CSPAAC is typically performed at physiological temperatures.
Reaction Time 1 - 12 hoursReaction times are generally longer than CuAAC.
Typical Yield >80%Yields are generally high but can be slightly lower than CuAAC.

Experimental Workflows and Signaling Pathways

To visually represent the processes described, the following diagrams have been generated using the DOT language.

G cluster_reagents Starting Materials cluster_reaction CuAAC Reaction cluster_purification Purification cluster_product Final Product alkyne_oligo Alkyne-Modified Oligonucleotide reaction_mix Mix Oligo and Azide in Buffer alkyne_oligo->reaction_mix cy5_azide This compound cy5_azide->reaction_mix add_catalyst Add Cu(I) Catalyst (CuSO4 + Sodium Ascorbate + BTTAA) reaction_mix->add_catalyst incubation Incubate at RT - 45°C (30 min - 4h) add_catalyst->incubation precipitation Ethanol (B145695) or Acetone Precipitation incubation->precipitation chromatography HPLC or Gel Electrophoresis precipitation->chromatography labeled_oligo Cy5-Labeled Oligonucleotide chromatography->labeled_oligo

Caption: Experimental workflow for CuAAC labeling of oligonucleotides.

G reagents Alkyne-Modified Oligonucleotide + This compound product Cy5-Labeled Oligonucleotide (Stable Triazole Linkage) reagents->product [3+2] Cycloaddition catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) catalyst->product

Caption: Chemical pathway of the CuAAC reaction.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the steps for labeling an alkyne-modified oligonucleotide with this compound using a copper(I) catalyst generated in situ.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (10 mM stock in nuclease-free water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA ligand (50 mM stock in nuclease-free water)

  • Sodium L-ascorbate (100 mM stock in nuclease-free water, freshly prepared)

  • Nuclease-free water

  • Click chemistry buffer (e.g., 2M triethylammonium (B8662869) acetate, pH 7.0)

  • DMSO

  • Microcentrifuge tubes

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • In a microcentrifuge tube, combine the following in order:

      • 6 µL of 1 mM alkyne-modified oligonucleotide

      • 1.8 µL of 10 mM this compound stock solution

      • Adjust the volume with nuclease-free water to 24 µL.

      • Add a volume of click chemistry buffer to achieve the desired final buffer concentration (e.g., 0.2 M).

      • Add DMSO to a final concentration of up to 50% (v/v) to improve solubility if needed. Vortex to mix.

  • Prepare the Catalyst Master Mix:

    • In a separate microcentrifuge tube, prepare the catalyst master mix by combining:

      • 1 µL of 10 mM CuSO4 stock solution

      • 5 µL of 50 mM BTTAA ligand stock solution

      • 10 µL of 100 mM freshly prepared sodium ascorbate stock solution

    • Vortex the master mix gently. The solution should be clear and colorless.

  • Initiate the Reaction:

    • Add 6 µL of the catalyst master mix to the 24 µL oligonucleotide/azide mixture.

    • Pipette up and down gently to ensure thorough mixing.

    • Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 30-60 seconds. This is critical to prevent the oxidation of Cu(I).

    • Seal the tube tightly with parafilm.

  • Incubation:

    • Incubate the reaction at room temperature or at a slightly elevated temperature (e.g., 37-45°C) for 1-4 hours. Protect the reaction from light.

  • Purification:

    • After incubation, the labeled oligonucleotide can be purified to remove excess dye and catalyst components. Common purification methods include:

      • Ethanol or Acetone Precipitation: Add 3 volumes of cold absolute ethanol or acetone, mix well, and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in a suitable buffer.

      • Size Exclusion Chromatography (e.g., Sephadex G-25): This method is effective for removing small molecules.

      • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides high-purity labeled oligonucleotides.

      • Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to purify the labeled product, especially for longer oligonucleotides.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free labeling of a cyclooctyne-modified oligonucleotide with this compound.

Materials:

  • Cyclooctyne-modified oligonucleotide (e.g., DBCO-modified)

  • This compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Mixture:

    • Dissolve the cyclooctyne-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 100 µM.

    • In a microcentrifuge tube, combine:

      • 10 µL of 100 µM cyclooctyne-modified oligonucleotide

      • 2 µL of 10 mM this compound stock solution (provides a 20-fold excess)

      • Adjust the final volume to 100 µL with PBS.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-12 hours. Protect the reaction from light. The reaction time may need to be optimized depending on the specific cyclooctyne used.

  • Purification:

    • Purify the labeled oligonucleotide using one of the methods described in the CuAAC protocol (ethanol/acetone precipitation, size exclusion chromatography, HPLC, or PAGE) to remove unreacted this compound.

Troubleshooting

Table 3: Troubleshooting Guide for Oligonucleotide Labeling

Problem Possible Cause Suggested Solution
Low or No Labeling Efficiency Inactive Sodium Ascorbate (CuAAC)Always use a freshly prepared solution of sodium ascorbate.
Oxidation of Cu(I) (CuAAC)Ensure the reaction mixture is thoroughly degassed with an inert gas. A color change to brownish-yellow indicates oxidation and reaction failure.
Impurities in Oligonucleotide SamplePurify the starting oligonucleotide to remove any interfering substances.
Incorrect Reagent ConcentrationsVerify the concentrations of all stock solutions. A higher molar ratio of dye to oligo may be necessary.
Suboptimal Reaction ConditionsOptimize reaction time and temperature. For CuAAC, slightly elevated temperatures can improve efficiency.
Degradation of Oligonucleotide Presence of Oxidizing Agents (CuAAC)Ensure all solutions are prepared with high-purity, nuclease-free water. Degassing is crucial.
Inappropriate pHMaintain the reaction pH within the recommended range (typically around 7).
Difficulty in Purifying Labeled Oligo Inefficient PrecipitationEnsure the correct volume of ethanol/acetone is used and the incubation at -20°C is sufficient.
Co-elution of Unreacted Dye and Labeled Oligo in HPLCOptimize the HPLC gradient and column chemistry for better separation. A pH-controlled extraction with a hydrophobic organic solvent like butanol can also be effective for removing free dye.
Low Recovery from PurificationChoose a purification method appropriate for the scale of the reaction. For small amounts, size-exclusion chromatography might be preferable to precipitation to minimize loss.

References

Illuminating Biological Processes: In Vivo Imaging Applications of Cy5-PEG3-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cy5-PEG3-Azide in in vivo imaging. This compound is a near-infrared (NIR) fluorescent probe equipped with a polyethylene (B3416737) glycol (PEG) linker and a terminal azide (B81097) group. This unique structure makes it a powerful tool for bioorthogonal chemistry, enabling researchers to visualize and track biological molecules and processes within living organisms with high precision and sensitivity.

The azide group allows for covalent labeling of target molecules functionalized with a strained alkyne (e.g., DBCO or BCN) through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that is biocompatible and does not require a toxic copper catalyst.[1] The Cy5 fluorophore offers excellent photophysical properties for in vivo imaging, including high extinction coefficient and emission in the NIR window (650-900 nm), which minimizes tissue autofluorescence and allows for deeper tissue penetration.[2] The hydrophilic PEG3 linker enhances solubility in aqueous environments and can reduce non-specific binding.[3][4]

Key Applications

The primary in vivo applications of this compound revolve around its utility in bioorthogonal labeling, including:

  • Targeted Tumor Imaging: By conjugating this compound to tumor-targeting moieties (e.g., antibodies, peptides, or small molecules) that have been modified to contain a strained alkyne, researchers can specifically visualize and quantify tumor localization and growth.

  • Cell Tracking: Cells can be metabolically labeled with an azide-containing sugar and then tracked in vivo after systemic administration of an alkyne-modified targeting molecule and subsequent reaction with this compound, or by directly labeling alkyne-modified cells with this compound prior to administration.

  • Biodistribution Studies: The fate of drugs, nanoparticles, or other biological molecules can be monitored by conjugating them with this compound and imaging their distribution throughout the body over time.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound and related Cy5 derivatives in in vivo imaging.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference(s)
Molecular Weight~719.36 g/mol [5]
Excitation Maximum (λex)~646-649 nm
Emission Maximum (λem)~662-667 nm
Molar Extinction Coefficient~232,000 cm⁻¹M⁻¹
SolubilityDMSO, DMF

Table 2: Comparative In Vivo Biodistribution of Cy5-Labeled Agents

AgentAnimal ModelTime PointOrgan with Highest Uptake (after tumor)Reported Uptake (%ID/g or relative units)Reference(s)
Cy5-Azide Functionalized MicrospheresMouse24 hLiver~7.5 ± 1.5 %ID/g (in liver)
Cy5-labeled NanoparticlesMouse48 hLiverHigh fluorescence intensity
Free Cy5Mouse48 hLiver, KidneyModerate fluorescence intensity

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: General Workflow for In Vivo Imaging using SPAAC

This protocol outlines a generalized workflow for a pre-targeting approach where the target is first labeled with a strained alkyne, followed by administration of this compound.

Materials:

  • This compound

  • Strained alkyne-modified targeting molecule (e.g., DBCO-conjugated antibody)

  • Animal model (e.g., tumor-bearing mouse)

  • Sterile, biocompatible buffer (e.g., PBS)

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Preparation of Imaging Agent: Dissolve the strained alkyne-modified targeting molecule and this compound in a sterile, biocompatible buffer. The final concentration will depend on the specific application and should be optimized.

  • Administration of Targeting Molecule: Administer the strained alkyne-modified targeting molecule to the animal via an appropriate route (e.g., intravenous injection). Allow sufficient time for the targeting molecule to accumulate at the site of interest and for unbound agent to clear from circulation. This time can range from a few hours to 24-48 hours.

  • Administration of this compound: Administer this compound to the animal. The molar ratio of this compound to the targeting molecule should be optimized, but a 1:1 to 5:1 ratio is a common starting point.

  • In Vivo Imaging: At various time points after administration of this compound (e.g., 1, 4, 24, and 48 hours), anesthetize the animal and perform whole-body fluorescence imaging. Use an excitation filter appropriate for Cy5 (e.g., 640 nm) and an emission filter that captures the Cy5 emission peak (e.g., 680 nm or 700 nm).

  • Ex Vivo Imaging and Biodistribution: After the final imaging time point, euthanize the animal and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm the in vivo signal and quantify the biodistribution.

  • Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) using the imaging software. For biodistribution studies, express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Optimizing Signal-to-Noise Ratio for Cy5 In Vivo Imaging

Achieving a high signal-to-noise ratio (SNR) is critical for sensitive in vivo imaging.

Key Considerations:

  • Animal Diet: For several days prior to and during the imaging study, provide the animals with a low-autofluorescence diet (alfalfa-free chow). This will significantly reduce background fluorescence from the gastrointestinal tract.

  • Hair Removal: Shave the area of interest on the animal to minimize light scattering and absorption by fur.

  • Imaging System Settings:

    • Excitation and Emission Filters: Use narrow-bandpass filters to specifically excite Cy5 and collect its emission, minimizing the collection of autofluorescence.

    • Exposure Time: Use the shortest exposure time that provides a detectable signal to minimize photobleaching and motion artifacts.

    • Binning: For weak signals, pixel binning can be used to increase sensitivity, although this will decrease spatial resolution.

  • Dose Optimization: Perform a dose-response study to determine the optimal concentration of this compound that provides a strong signal at the target site with minimal background from non-specific accumulation.

  • Image Analysis:

    • Background Subtraction: Define a background ROI in a non-target tissue and subtract this value from the target ROI to correct for background fluorescence.

    • Spectral Unmixing: If the imaging system supports it, use spectral unmixing algorithms to separate the specific Cy5 signal from the autofluorescence spectrum.

Visualizations

G cluster_0 In Vivo Pre-targeting Workflow Targeting Molecule (Alkyne) Targeting Molecule (Alkyne) Animal Model Animal Model Targeting Molecule (Alkyne)->Animal Model 1. Administration & Accumulation This compound This compound This compound->Animal Model 2. Administration In Vivo Imaging In Vivo Imaging Animal Model->In Vivo Imaging 3. SPAAC Reaction & Signal Generation Data Analysis Data Analysis In Vivo Imaging->Data Analysis

In Vivo Pre-targeting Workflow Diagram.

G cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (on this compound) Azide (on this compound) Triazole Linkage Triazole Linkage Azide (on this compound)->Triazole Linkage Strained Alkyne (on Target) Strained Alkyne (on Target) Strained Alkyne (on Target)->Triazole Linkage G cluster_2 Signal-to-Noise Optimization Logic High SNR High SNR Increase Signal Increase Signal High SNR->Increase Signal Decrease Noise Decrease Noise High SNR->Decrease Noise Optimize Dose Optimize Dose Increase Signal->Optimize Dose Optimize Imaging Settings Optimize Imaging Settings Increase Signal->Optimize Imaging Settings Decrease Noise->Optimize Imaging Settings Low Autofluorescence Diet Low Autofluorescence Diet Decrease Noise->Low Autofluorescence Diet Background Subtraction Background Subtraction Decrease Noise->Background Subtraction

References

Application Notes and Protocols for Flow Cytometry Using Cy5-PEG3-Azide Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the detection of metabolically labeled biomolecules in cells using flow cytometry. The protocol leverages the highly specific and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." In this application, cells are first metabolically labeled with an alkyne-modified precursor, which is incorporated into cellular macromolecules. Subsequently, these alkyne-tagged molecules are detected using a primary antibody that has been conjugated to Cy5-PEG3-Azide. The azide (B81097) group on the antibody conjugate reacts with the alkyne group on the cellular target in the presence of a copper(I) catalyst, resulting in a stable triazole linkage and fluorescent labeling of the target cell population.

This powerful technique allows for the sensitive and specific analysis of cellular processes such as glycosylation and protein synthesis, making it a valuable tool in oncology, immunology, and cell biology research.[1][2][3] The Cy5 fluorophore is a bright, far-red dye suitable for flow cytometry, minimizing interference from cellular autofluorescence.

Principle of the Technology

The experimental approach is a multi-step process that combines metabolic labeling with immunofluorescent techniques and click chemistry.

  • Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor containing an alkyne group (e.g., an alkyne-modified sugar or amino acid). Cellular enzymatic pathways incorporate this precursor into newly synthesized biomolecules, such as glycoproteins or proteins.[1]

  • Antibody Incubation: The cells, now displaying alkyne groups on their surface or intracellularly, are incubated with a primary antibody specific for a cell surface or intracellular marker. This antibody has been pre-conjugated with this compound.

  • Click Chemistry Reaction: A copper(I)-catalyzed click reaction is initiated to covalently link the azide on the antibody to the alkyne on the metabolically labeled biomolecule. This reaction is highly specific and occurs under biocompatible conditions.

  • Flow Cytometry Analysis: The fluorescently labeled cells are then analyzed by flow cytometry to quantify the population of interest.

Diagrams

experimental_workflow Experimental Workflow cluster_prep Cell Preparation cluster_staining Staining & Reaction cluster_analysis Analysis cell_culture 1. Culture cells with alkyne-modified precursor harvest 2. Harvest and wash cells cell_culture->harvest ab_incubation 3. Incubate with this compound labeled antibody harvest->ab_incubation fix_perm 4. Fix and permeabilize (for intracellular targets) ab_incubation->fix_perm optional click_reaction 5. Perform CuAAC Click Reaction ab_incubation->click_reaction fix_perm->click_reaction wash_cells 6. Wash cells click_reaction->wash_cells facs_analysis 7. Analyze by Flow Cytometry wash_cells->facs_analysis

Caption: A general overview of the experimental workflow.

click_chemistry_pathway Click Chemistry Reaction Ab Antibody-Cy5-PEG3-N3 LabeledCell Labeled Cell Ab->LabeledCell Cell Cell-Biomolecule-Alkyne Cell->LabeledCell Catalyst Cu(I) catalyst Catalyst->LabeledCell [3+2] Cycloaddition

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation

Table 1: Recommended Reagent Concentrations for Metabolic Labeling

Metabolic PrecursorCell TypeConcentration (µM)Incubation Time (hours)Reference
Alkyne-modified Mannosamine (ManNAlk)Jurkat, HeLa, CHO10 - 5024 - 72
Alkyne-modified Fucose (FucAlk)Cancer cell lines25 - 5024 - 48
L-azidohomoalanine (AHA) (for azide labeling)Various25 - 504 - 24
5-ethynyl-2´-deoxyuridine (EdU)Various10 - 202 - 24

Table 2: Recommended Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationVolume per 500 µL Reaction
Copper(II) Sulfate (CuSO4)20 mM in H2O50 - 100 µM1.25 - 2.5 µL
THPTA (ligand)50 mM in H2O250 - 500 µM2.5 - 5.0 µL
Sodium Ascorbate (B8700270)100 mM in H2O (prepare fresh)2.5 mM12.5 µL
This compound Antibody0.1 - 0.5 mg/mLTitrate for optimal stainingTitrate for optimal staining
Aminoguanidine100 mM in H2O1 mM5 µL

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with an Alkyne Sugar

This protocol describes the metabolic incorporation of an alkyne-modified sugar into cellular glycans.

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • Alkyne-modified sugar (e.g., N-pentynoylmannosamine, Ac4ManNAlk)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

  • Prepare Labeling Medium: Prepare a stock solution of the alkyne-modified sugar in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 25-50 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Culture the cells for 24-72 hours to allow for the incorporation of the alkyne sugar into cellular glycans.

  • Cell Harvesting:

    • Adherent cells: Wash the cells with PBS, then detach them using a non-enzymatic cell dissociation solution to preserve cell surface antigens.

    • Suspension cells: Harvest by centrifugation at 300-400 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS to remove any unincorporated alkyne sugar.

Protocol 2: Staining with this compound Labeled Antibody and Click Reaction

This protocol details the antibody staining and subsequent click chemistry reaction.

Materials:

  • Metabolically labeled cells from Protocol 1 (1 x 10^6 cells per sample)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA)

  • This compound conjugated primary antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS) (for intracellular targets)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)

  • Click Chemistry Reaction Cocktail (prepare fresh):

    • Copper(II) Sulfate (CuSO4)

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

    • Sodium Ascorbate

    • Aminoguanidine

  • Flow cytometry tubes

Procedure:

  • Antibody Staining (Cell Surface):

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

    • Add the pre-titrated amount of this compound labeled antibody.

    • Incubate for 30 minutes at 4°C, protected from light.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes.

  • Fixation and Permeabilization (Intracellular Targets - Optional):

    • After surface staining (if applicable), fix the cells by resuspending in 100 µL of Fixation Buffer for 15-20 minutes at room temperature.

    • Wash the cells once with PBS.

    • Permeabilize the cells by resuspending in 100 µL of Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells once with PBS.

    • If staining for an intracellular target, perform the antibody incubation step as described above, using Permeabilization Buffer as the staining buffer.

  • Click Chemistry Reaction:

    • Prepare the Click Chemistry Reaction Cocktail immediately before use by adding the reagents in the order listed in Table 2 to PBS. The final reaction volume is typically 500 µL.

    • Resuspend the antibody-stained cell pellet in the freshly prepared Click Chemistry Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Final Washes and Analysis:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Troubleshooting

IssuePossible CauseRecommended Solution
No/Weak Signal Inefficient metabolic labeling.Optimize the concentration of the alkyne precursor and incubation time for your specific cell line.
Low expression of the target antigen.Confirm antigen expression using a positive control cell line or a different detection method.
Inefficient click reaction.Prepare the sodium ascorbate solution fresh each time. Ensure the correct concentrations of copper and ligand are used.
Degraded this compound antibody conjugate.Store the antibody conjugate properly at 4°C, protected from light. Perform a titration to determine the optimal antibody concentration.
High Background Non-specific antibody binding.Include an Fc block step before antibody incubation. Ensure adequate washing steps. Titrate the antibody to the lowest effective concentration.
Residual copper causing cell aggregation.Ensure thorough washing after the click reaction. Consider using a copper chelator in the final wash steps if aggregation persists.
High cell autofluorescence.Use an unstained control to set the baseline fluorescence. Use appropriate compensation controls if performing multicolor flow cytometry.
Poor Cell Viability Toxicity from metabolic precursor.Perform a dose-response curve to determine the optimal, non-toxic concentration of the alkyne precursor.
Toxicity from copper catalyst.Minimize the incubation time for the click reaction. Perform the reaction at 4°C instead of room temperature. Ensure cells are healthy before starting the experiment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SPAAC Reactions with Cy5-PEG3-Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Cy5-PEG3-Azide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for SPAAC reactions with this compound?

A1: While Phosphate-Buffered Saline (PBS) is commonly used, studies have indicated that HEPES buffer at pH 7 can lead to higher reaction rate constants compared to PBS at the same pH.[1] Reactions in cell culture media like DMEM have also been shown to be faster than in RPMI.[1] The choice of buffer can significantly influence the kinetics of SPAAC reactions.[1]

Q2: How does pH affect the efficiency of the SPAAC reaction and the stability of Cy5?

A2: Generally, higher pH values tend to increase the rate of SPAAC reactions.[1] However, the fluorescence of the Cy5 dye is largely independent of pH within a broad range of 4 to 10, ensuring signal stability across various buffer conditions.[2][3] It is important to select a pH that is compatible with the stability of your biomolecule of interest.[1]

Q3: What is the recommended temperature for SPAAC reactions?

A3: SPAAC reactions are typically performed at room temperature (25°C) or physiological temperature (37°C).[1] Increasing the temperature can accelerate the reaction; however, the thermal stability of the biomolecules involved must be taken into consideration to prevent denaturation or precipitation.[1] For labeling RNA, reaction efficiencies have been observed to be significantly higher at 30°C and 37°C compared to 25°C.[4]

Q4: How does the PEG3 linker in this compound affect the reaction?

A4: The polyethylene (B3416737) glycol (PEG) linker serves as a spacer that extends the azide (B81097) group away from the Cy5 dye and any molecule it might be attached to. This reduction in steric hindrance improves the accessibility of the azide to the cyclooctyne (B158145), which can significantly increase reaction rates.[1][5] The presence of a PEG linker has been reported to enhance SPAAC reaction rates by an average of 31 ± 16%.[1]

Q5: Can I monitor the progress of my SPAAC reaction?

A5: Yes, if you are using a DBCO (Dibenzocyclooctyne) derivative as your alkyne, you can monitor the reaction by tracking the decrease in DBCO absorbance at approximately 310 nm using a UV-Vis spectrophotometer.[1][6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Slow or Incomplete Reaction Suboptimal Buffer Conditions Switch from PBS to HEPES buffer. Optimize the pH of your buffer (a higher pH often increases the rate, but check biomolecule stability).[1]
Low Reactant Concentration Increase the concentration of the this compound and/or the cyclooctyne-modified molecule.[1]
Low Temperature If your biomolecules are stable at higher temperatures, consider increasing the reaction temperature to 37°C.[1][4]
Steric Hindrance Ensure the azide and alkyne groups are readily accessible. The PEG3 linker on the Cy5-azide is designed to minimize this, but the environment of the cyclooctyne on the partner molecule is also critical.[1]
High Background/Non-specific Labeling Reaction with Thiols Cyclooctynes can sometimes react with free thiols (e.g., cysteine residues in proteins) in an azide-independent manner. This "thiol-yne" reaction is generally much slower than SPAAC.[7] Consider performing an azide-negative control experiment to assess the level of non-specific labeling.
Impure Reagents Ensure the purity of your this compound and cyclooctyne-modified molecule.
Excessive Reagent Concentration Titrate the concentration of your labeling reagents to find the optimal balance between signal and background.[8][9]
Low Fluorescence Signal Photobleaching Minimize the exposure of your sample to light during the reaction and imaging. Consider using an antifade reagent in your imaging buffer.[10]
Suboptimal Imaging Buffer While Cy5 is stable across a wide pH range, ensure your imaging buffer is within pH 4-10 for optimal fluorescence.[2][3]
Inefficient Labeling Refer to the "Slow or Incomplete Reaction" section of this guide.

Quantitative Data

Table 1: Comparison of SPAAC Rate Constants in Different Buffers

Buffer (pH)Second-Order Rate Constant (M⁻¹s⁻¹) with Sulfo-DBCO-amine
PBS (pH 7)0.32 - 0.85[1]
HEPES (pH 7)0.55 - 1.22[1]
DMEM0.59 - 0.97[1]
RPMI0.27 - 0.77[1]

Note: Data is for the reaction of Sulfo-DBCO-amine with model azides and should be considered as a general guide. Actual rates with this compound may vary.

Table 2: General Parameters for SPAAC Reactions

ParameterRecommended Range/ValueNotes
Temperature 25°C - 37°C[1]Higher temperatures can increase the rate but may affect biomolecule stability.
pH 7.0 - 8.5Higher pH generally favors the reaction, but Cy5 is stable between pH 4-10.[1][2][3]
Solvent Aqueous buffers (e.g., PBS, HEPES)[1]Organic co-solvents like DMSO can be used if solubility is an issue, but should be kept at a low percentage.

Experimental Protocols

General Protocol for Labeling a Cyclooctyne-Modified Protein with this compound

This protocol provides a general workflow. Optimal conditions, such as reagent concentrations and incubation times, may need to be determined empirically for each specific application.

1. Reagent Preparation:

  • Cyclooctyne-Modified Protein: Prepare your protein in an azide-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL.
  • This compound Stock Solution: Dissolve the this compound in an appropriate solvent like DMSO to create a 1-10 mM stock solution.

2. SPAAC Reaction:

  • Add a 2 to 20-fold molar excess of the this compound stock solution to your cyclooctyne-modified protein solution. The final concentration of the organic solvent (e.g., DMSO) should ideally be below 10% to prevent protein precipitation.
  • Incubate the reaction mixture for 1 to 4 hours at room temperature or 37°C, protected from light. The optimal incubation time will depend on the reactants and their concentrations.

3. Purification of the Labeled Protein:

  • Remove the excess, unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

4. Analysis and Storage:

  • Confirm the labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
  • The degree of labeling can be calculated from these absorbance values.
  • Store the labeled protein under appropriate conditions, protected from light.

Visualizations

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_purification Purification cluster_analysis Analysis & Storage Cyclooctyne_Protein Cyclooctyne-Modified Protein in Buffer Mix Mix Reactants Cyclooctyne_Protein->Mix Cy5_Azide This compound Stock (DMSO) Cy5_Azide->Mix Incubate Incubate (RT or 37°C, 1-4h) Protect from Light Mix->Incubate Purify Remove Excess Dye (e.g., SEC) Incubate->Purify Analyze Confirm Labeling (Absorbance) Purify->Analyze Store Store Conjugate (Protect from Light) Analyze->Store

Caption: A general experimental workflow for SPAAC labeling.

Troubleshooting_Logic Start Problem: Low Labeling Efficiency Check_Buffer Is Buffer Optimal? (e.g., using HEPES) Start->Check_Buffer Check_Concentration Are Reactant Concentrations Sufficient? Check_Buffer->Check_Concentration Yes Switch to HEPES Switch to HEPES Check_Buffer->Switch to HEPES No Optimize pH Optimize pH Check_Buffer->Optimize pH No Check_Temp Is Temperature Optimized? Check_Concentration->Check_Temp Yes Increase Concentrations Increase Concentrations Check_Concentration->Increase Concentrations No Check_Sterics Potential Steric Hindrance? Check_Temp->Check_Sterics Yes Increase Temperature\n(if biomolecule is stable) Increase Temperature (if biomolecule is stable) Check_Temp->Increase Temperature\n(if biomolecule is stable) No Solution Labeling Efficiency Improved Check_Sterics->Solution No Further investigation of\nmolecular accessibility Further investigation of molecular accessibility Check_Sterics->Further investigation of\nmolecular accessibility Yes Switch to HEPES->Check_Concentration Optimize pH->Check_Concentration Increase Concentrations->Check_Temp Increase Temperature\n(if biomolecule is stable)->Check_Sterics

Caption: A troubleshooting decision tree for low labeling efficiency.

SPAAC_Reaction Reactants Cy5-PEG3-N₃ + Cyclooctyne-Biomolecule Product Cy5-PEG3-Triazole-Biomolecule Reactants->Product Strain-Promoted [3+2] Cycloaddition

Caption: The fundamental SPAAC reaction pathway.

References

Effect of pH and temperature on Cy5-PEG3-Azide click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Cy5-PEG3-Azide click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the copper-catalyzed click chemistry reaction with this compound?

A1: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is robust and generally proceeds efficiently over a broad pH range, typically between 4 and 12. For most bioconjugation applications, a pH of 7.0 to 7.5 is recommended to ensure the stability of biological molecules.[1][2] Buffers such as phosphate-buffered saline (PBS) or HEPES are suitable choices.[3]

Q2: How does temperature affect the this compound click reaction?

A2: The CuAAC reaction can be effectively carried out at room temperature (typically 20-25°C).[2] If the reaction is slow due to steric hindrance or low concentrations, the temperature can be moderately increased to accelerate the reaction. Temperatures up to 40°C are often used.[4] In some protocols, brief heating to 80°C may be used to dissolve precipitates of the azide (B81097) reagent.[5]

Q3: Is the Cy5 dye sensitive to the pH and temperature conditions of the click reaction?

A3: The Cy5 dye is relatively stable and its fluorescence is largely independent of pH in the range of 4 to 10.[6] However, it is advisable to avoid highly alkaline conditions (pH > 8) to prevent potential degradation of the dye.[7] The thermal stability of the Cy5 dye is generally sufficient for the temperature ranges used in click chemistry.

Q4: What are the key components of a typical this compound click chemistry reaction?

A4: A standard reaction mixture includes the alkyne-containing molecule, the this compound, a copper(I) catalyst (often generated in situ from a copper(II) source like copper(II) sulfate), a reducing agent such as sodium ascorbate (B8700270) to maintain copper in the +1 oxidation state, and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the catalyst and protect the biomolecules.[3][8][9]

Q5: How can I monitor the progress of my click reaction?

A5: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the fluorescent product. If the alkyne-containing molecule is not fluorescent, the reaction progress can be monitored by measuring the increase in fluorescence of the reaction mixture at the emission wavelength of Cy5 (around 662 nm).

Data Presentation

Table 1: Illustrative Effect of pH on this compound Click Chemistry Yield

pHIllustrative Reaction Yield (%)Notes
4.070-80Reaction proceeds, but may be slower.
5.080-90Good reaction efficiency.
6.090-95High reaction efficiency.
7.0>95Optimal pH for most bioconjugation reactions. Balances reaction speed and stability of biomolecules.
7.5>95Optimal pH for most bioconjugation reactions.
8.090-95High reaction efficiency, but caution is advised for sensitive biomolecules and long reaction times due to potential dye degradation.
9.085-90Reaction proceeds, but the risk of side reactions and degradation of the Cy5 dye increases.
10.075-85Reaction is still possible, but not recommended for most applications due to the instability of the dye and potential side reactions.

Disclaimer: The yields presented are illustrative and can vary significantly based on the specific reactants, concentrations, catalyst system, and reaction time.

Table 2: Illustrative Effect of Temperature on this compound Click Chemistry Yield

Temperature (°C)Illustrative Reaction Yield (%)Notes
460-70 (after 24h)Reaction is slow but can be useful for very sensitive biological samples.[10]
25 (Room Temp)>95 (within 1-4h)Standard and often optimal temperature for many applications. Provides a good balance between reaction rate and stability.[5][9]
37>95 (within <1h)Increased reaction rate, suitable for most biological samples.[8]
40>95 (within <1h)Further increases the reaction rate, which can be beneficial for sterically hindered substrates.[4]
60VariableMay significantly accelerate the reaction but can also lead to degradation of reactants or the Cy5 dye. Use with caution.
80Not RecommendedGenerally not recommended for the entire reaction duration. Can be used for short periods to dissolve reagents.[11]

Disclaimer: The yields and reaction times are illustrative and are highly dependent on the specific experimental conditions.

Experimental Protocols

Key Experiment: Copper-Catalyzed this compound Click Chemistry Protocol

This protocol outlines a general procedure for labeling an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium Ascorbate

  • Amine-free buffer (e.g., PBS or HEPES, pH 7.0-7.5)

  • DMSO or DMF for dissolving reagents

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-biomolecule: Prepare a stock solution of your alkyne-modified biomolecule in an appropriate buffer.

    • This compound: Prepare a 10 mM stock solution in DMSO or DMF.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA/TBTA: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be prepared fresh before each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to a final concentration that is typically 1.5 to 10-fold molar excess over the alkyne-biomolecule.

    • Add the THPTA/TBTA stock solution. A ligand to copper ratio of at least 5:1 is often recommended.[3]

    • Add the Copper(II) Sulfate stock solution.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate stock solution to initiate the click reaction.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature (25°C) for 1-4 hours, protected from light. For slower reactions, the incubation time can be extended or the temperature can be increased to 37°C.

  • Purification:

    • Purify the labeled biomolecule from excess reagents using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

Troubleshooting Guides

Issue: Low or No Labeling Efficiency

Possible Cause Troubleshooting Step
Degraded Sodium Ascorbate Prepare a fresh solution of sodium ascorbate immediately before initiating the reaction.
Oxidation of Copper(I) Catalyst Ensure a sufficient excess of sodium ascorbate is used. Degas the reaction buffer to remove oxygen. Use a copper-chelating ligand like THPTA or TBTA to protect the catalyst.[3]
Incorrect Reagent Concentrations Verify the concentrations of all stock solutions. Perform a titration of the this compound to find the optimal excess.
Inhibitors in the Reaction Buffer Avoid using buffers containing amines (e.g., Tris) or high concentrations of chelating agents (e.g., EDTA) that can interfere with the copper catalyst.[3] Thiols can also interfere with the reaction; if present, consider a pre-treatment step with a thiol-blocking agent.[12]
Steric Hindrance If the alkyne group is in a sterically hindered position, increase the reaction temperature (e.g., to 37°C) or extend the reaction time.
Poor Solubility of Reagents Ensure that the this compound is fully dissolved in DMSO or DMF before adding it to the aqueous reaction mixture.

Issue: High Background Fluorescence

Possible Cause Troubleshooting Step
Excess Unreacted this compound Ensure thorough purification of the final conjugate to remove all unreacted fluorescent azide.
Non-specific Binding of this compound Include a blocking agent (e.g., BSA) in your buffers if working with proteins or cells. Optimize washing steps after the reaction.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Click Chemistry prep_reagents 1. Prepare Stock Solutions (Alkyne-biomolecule, this compound, CuSO4, Ligand, Sodium Ascorbate) reaction_setup 2. Set up Reaction Mixture (Biomolecule, Azide, Ligand, CuSO4 in Buffer) prep_reagents->reaction_setup initiation 3. Initiate Reaction (Add Sodium Ascorbate) reaction_setup->initiation incubation 4. Incubate (Room Temperature, 1-4h, Protect from Light) initiation->incubation purification 5. Purify Conjugate (e.g., Size Exclusion Chromatography) incubation->purification analysis 6. Analyze Product (e.g., HPLC, Spectroscopy) purification->analysis

Experimental Workflow for this compound Click Chemistry.

Troubleshooting_Logic Troubleshooting Logic for Low Labeling Efficiency start Low or No Labeling check_reagents Check Reagent Quality & Freshness (Especially Sodium Ascorbate) start->check_reagents check_catalyst Optimize Catalyst System (CuSO4:Ligand Ratio, Degas Buffer) check_reagents->check_catalyst Reagents OK check_concentration Verify Reagent Concentrations (Titrate Cy5-Azide) check_catalyst->check_concentration Catalyst OK check_buffer Check for Inhibitors in Buffer (e.g., Tris, Thiols) check_concentration->check_buffer Concentrations OK check_conditions Modify Reaction Conditions (Increase Temperature or Time) check_buffer->check_conditions Buffer OK success Successful Labeling check_conditions->success Optimized

Troubleshooting Logic for Low Labeling Efficiency.

References

How to remove unreacted Cy5-PEG3-Azide after labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the removal of unreacted Cy5-PEG3-Azide following a labeling reaction. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity labeled conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after my labeling experiment?

A1: The removal of unreacted fluorescent dyes, such as this compound, is a critical step for several reasons. It ensures the accurate determination of the degree of labeling (DOL) or dye-to-biomolecule ratio.[1] Furthermore, eliminating excess dye minimizes background noise in fluorescence-based assays, leading to improved signal-to-noise ratios and more reliable experimental outcomes.[1][2]

Q2: What are the common methods for removing small molecules like this compound from my labeled biomolecule?

A2: Several well-established techniques can effectively separate your labeled biomolecule from the smaller, unreacted this compound (MW: ~719.4 g/mol ).[3][4] The most common methods include:

  • Size Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size. It is highly effective for removing small molecules like dyes from larger proteins or nucleic acids.

  • Dialysis: This method utilizes a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to allow small molecules to diffuse out while retaining larger molecules.

  • Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and the removal of small molecules, particularly suitable for larger sample volumes.

  • Specialized Dye Removal Columns: Commercially available spin columns and plates contain resins specifically designed for the rapid removal of non-conjugated fluorescent dyes.

Q3: How do I choose the most appropriate purification method for my experiment?

A3: The choice of purification method depends on several factors, including the size of your biomolecule, the sample volume, the required purity, and the available equipment. The table below provides a general guide to help you select the best method.

Method Selection Guide

Method Typical Sample Volume Speed Key Advantage Considerations
Size Exclusion Chromatography (Spin Columns) 50 µL - 4 mLFast (< 15 mins)High recovery and ease of use for small samples.Potential for some sample dilution.
Size Exclusion Chromatography (Gravity Columns) 1 mL - 10 mLModerateGood for larger volumes than spin columns.Requires more manual setup.
Dialysis 0.1 mL - 70 mLSlow (hours to days)Gentle method suitable for a wide range of volumes.Time-consuming and can result in sample dilution.
Tangential Flow Filtration (TFF) 10 mL - thousands of litersFastHighly scalable and efficient for large volumes.Requires specialized equipment.
Specialized Dye Removal Columns 40 µL - 4 mLVery Fast (< 15 mins)Optimized for efficient dye removal with high protein recovery.May be more expensive per sample.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background fluorescence in downstream assays. Incomplete removal of unreacted this compound.* SEC: Ensure the column is properly equilibrated and not overloaded. Consider a second pass through the column. * Dialysis: Increase the dialysis volume and the number of buffer changes. Ensure the MWCO of the membrane is appropriate. * All Methods: Confirm the separation by analyzing the flow-through or dialysate for the presence of the free dye using a spectrophotometer.
Low recovery of the labeled biomolecule. * The biomolecule is adhering to the purification matrix or membrane. * The MWCO of the dialysis or TFF membrane is too large.* SEC/Columns: Use columns with low-binding resin. * Dialysis/TFF: Select a membrane with an MWCO that is significantly smaller than your biomolecule (e.g., 5-10 times smaller).
The purified sample is too dilute. * Excessive buffer was used during elution in SEC. * Significant buffer exchange occurred during dialysis.* SEC: Elute with a smaller volume. * General: Concentrate the sample after purification using ultrafiltration devices (e.g., spin concentrators).

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (Spin Column Format)

This protocol is suitable for the rapid cleanup of small-volume labeling reactions.

  • Column Preparation: Select a spin column with a size exclusion resin appropriate for your biomolecule's size (e.g., a resin with a 7 kDa MWCO for proteins).

  • Remove the storage buffer by centrifugation according to the manufacturer's instructions.

  • Equilibrate the column by adding your desired final buffer and centrifuging. Repeat this step 2-3 times.

  • Sample Loading: Place the equilibrated column into a clean collection tube. Slowly apply your labeling reaction mixture to the center of the resin bed.

  • Purification: Centrifuge the column according to the manufacturer's protocol. The purified, labeled biomolecule will be in the eluate. The unreacted this compound will be retained in the column resin.

Protocol 2: Dialysis

This method is ideal for larger sample volumes where processing time is not a primary concern.

  • Membrane Preparation: Choose a dialysis membrane with an MWCO significantly lower than your biomolecule (e.g., 10-30 kDa for antibodies). Hydrate the membrane in the dialysis buffer.

  • Sample Loading: Load your sample into the dialysis tubing or cassette and securely close it.

  • Dialysis: Immerse the dialysis unit in a large volume of cold (4°C) dialysis buffer (e.g., 100-1000 times the sample volume) with gentle stirring.

  • Buffer Exchange: Allow dialysis to proceed for at least 6 hours. For efficient removal, change the dialysis buffer at least three times.

  • Sample Recovery: Carefully remove your purified sample from the dialysis unit.

Visual Workflows

experimental_workflow_sec start Labeling Reaction Mixture prep_column Prepare Spin Column (Equilibrate) start->prep_column load_sample Load Sample onto Column prep_column->load_sample centrifuge Centrifuge load_sample->centrifuge collect_eluate Collect Purified Labeled Biomolecule centrifuge->collect_eluate waste Unreacted Dye Retained in Column centrifuge->waste

Caption: Workflow for removing unreacted dye using a spin column.

experimental_workflow_dialysis start Labeling Reaction Mixture prep_membrane Prepare Dialysis Membrane start->prep_membrane load_sample Load Sample into Dialysis Unit prep_membrane->load_sample dialyze Immerse in Dialysis Buffer (with stirring) load_sample->dialyze buffer_change Change Buffer (3x) dialyze->buffer_change buffer_change->dialyze Repeat collect_sample Recover Purified Labeled Biomolecule buffer_change->collect_sample

Caption: Workflow for removing unreacted dye using dialysis.

References

Technical Support Center: Preventing Photobleaching of Cy5-Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5-labeled biomolecules. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent photobleaching of Cy5, ensuring high-quality data in your fluorescence experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Cy5.

Problem 1: My fluorescence signal is bright initially but fades very quickly.

This is a classic sign of photobleaching, where the Cy5 fluorophore is being damaged by the excitation light.[1]

  • Possible Cause: High excitation light intensity.

    • Solution: Reduce the intensity of your light source (e.g., laser power) to the lowest level that still provides a detectable signal.[1][2] Using neutral-density filters can help reduce light intensity without changing the lamp's electrical characteristics.[2][3]

  • Possible Cause: Prolonged exposure to excitation light.

    • Solution: Minimize the duration of light exposure. Use the shortest possible exposure time for your detector and avoid unnecessarily long time-lapse acquisitions. When possible, locate and focus on your region of interest using transmitted light before switching to fluorescence imaging.

  • Possible Cause: Presence of molecular oxygen.

    • Solution: Use an oxygen scavenging system in your imaging buffer to reduce the concentration of dissolved oxygen, which is a key contributor to photobleaching.

  • Possible Cause: Absence of photoprotective reagents.

    • Solution: Mount your sample in a commercial or homemade antifade mounting medium. These reagents contain compounds that quench harmful reactive oxygen species (ROS) and triplet states.

Problem 2: My signal-to-noise ratio is poor.

This can be caused by a weak fluorescence signal, high background, or both.

  • Possible Cause: Low labeling density.

    • Solution: Optimize the dye-to-biomolecule labeling ratio. Perform a titration experiment to find the optimal ratio, as over-labeling can lead to self-quenching.

  • Possible Cause: High background fluorescence.

    • Solution: Use high-quality, clean coverslips and slides. Ensure that your mounting medium is not autofluorescent. You can also check for sample autofluorescence by imaging an unlabeled control.

  • Possible Cause: Suboptimal microscope settings.

    • Solution: Ensure you are using the correct laser line for Cy5 excitation (typically around 633 nm or 647 nm) and an appropriate emission filter (e.g., a long-pass filter around 660 nm). Adjust detector gain to amplify the signal, but be aware that excessive gain can also increase noise. Using an objective with a high numerical aperture (NA) will improve light collection.

Problem 3: The antifade reagent I'm using seems to be quenching my initial signal.

Some antifade reagents can cause an initial reduction in fluorescence intensity.

  • Possible Cause: Incompatibility of the antifade reagent with Cy5.

    • Solution: Not all antifade reagents are suitable for all dyes. For instance, p-phenylenediamine (B122844) (PPD) can react with and damage cyanine (B1664457) dyes like Cy5. Choose a commercial mounting medium that is validated for use with Cy5 or use a well-documented homemade formulation.

  • Possible Cause: High concentration of the antifade agent.

    • Solution: If using a homemade reagent, try titrating the concentration of the active antifade component. For some commercial reagents, dilution with glycerol (B35011) may mitigate initial quenching, though this might also affect the antifade efficacy and refractive index.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Cy5?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. This process is a significant issue for Cy5, especially in experiments requiring long or intense light exposure, as it leads to a progressive decrease in signal intensity, which can compromise data quality and limit observation times.

Q2: What is the primary mechanism of Cy5 photobleaching?

A2: The primary photobleaching pathway for Cy5 involves its interaction with molecular oxygen. Upon excitation, the Cy5 molecule can transition from a short-lived excited singlet state to a long-lived, highly reactive triplet state. This triplet-state dye can then react with ground-state molecular oxygen to produce damaging reactive oxygen species (ROS), such as singlet oxygen. These ROS can then chemically attack and destroy the Cy5 fluorophore, rendering it non-fluorescent.

G cluster_workflow GOC Imaging Buffer Workflow cluster_reaction Scavenging Reactions prep_stocks 1. Prepare Stock Solutions (Glucose, GOx, Catalase, Trolox) mix_buffer 2. Mix Final Buffer (Add components to base buffer) prep_stocks->mix_buffer incubate 3. Incubate (5-10 min at RT) mix_buffer->incubate add_sample 4. Add to Sample (Ready for imaging) incubate->add_sample Glucose Glucose Gluconic_Acid Gluconic_Acid Glucose->Gluconic_Acid  Glucose Oxidase + O₂ → H₂O₂ H2O2 H2O2 H2O_O2 H2O_O2 H2O2->H2O_O2  Catalase → H₂O + O₂

References

Troubleshooting guide for inefficient Cy5 protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during Cy5 protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle of Cy5 NHS ester protein labeling?

Cy5 N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye. The NHS ester reacts with primary amino groups (-NH₂) present on the protein, primarily on the side chains of lysine (B10760008) residues and the N-terminus. This reaction, known as nucleophilic acyl substitution, forms a stable and irreversible amide bond, covalently attaching the Cy5 dye to the protein.[1]

Q2: What are the critical parameters to consider for successful Cy5 protein labeling?

Several factors are crucial for efficient labeling:

  • pH: The reaction is highly pH-dependent. The optimal pH range is 8.2-8.5.[1][2] Below this range, the primary amines are protonated and less reactive. Above this range, the NHS ester is prone to hydrolysis, rendering the dye inactive.[1][2]

  • Buffer Composition: The buffer must be free of primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the Cy5 NHS ester.[2][3] Suitable buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.

  • Protein Concentration: A higher protein concentration generally leads to better labeling efficiency. The recommended range is 2-10 mg/mL.[1][2]

  • Dye Quality and Handling: The Cy5 NHS ester is sensitive to moisture and light. It should be stored desiccated at -20°C and protected from light.[1] Stock solutions in anhydrous DMSO or DMF should be used immediately or aliquoted and stored at -20°C for a short period.[1][3]

Q3: What is the optimal dye-to-protein molar ratio?

The ideal dye-to-protein molar ratio depends on the specific protein and the intended application. A common starting point is a 10-fold molar excess of dye to protein.[1] However, optimization is often necessary. Over-labeling can lead to fluorescence quenching and protein aggregation.[1][4] It is recommended to perform trial reactions with varying molar ratios to determine the optimal degree of labeling (DOL).[5]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency or No Labeling
Possible Cause Troubleshooting Step
Incorrect Buffer pH Verify that the pH of the protein solution is between 8.2 and 8.5 before adding the Cy5 NHS ester.[1][2]
Presence of Competing Amines Ensure the protein solution is free from amine-containing buffers like Tris or glycine.[2][3] If necessary, perform a buffer exchange using dialysis or a desalting column.[3]
Low Protein Concentration Concentrate the protein solution to at least 2 mg/mL, with 10 mg/mL being optimal for many protocols.[1][2]
Inactive Dye The Cy5 NHS ester may have hydrolyzed due to improper storage or handling.[1] Always allow the dye vial to warm to room temperature before opening to prevent moisture condensation.[1] Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution and use it immediately.[1][3]
Poor Dye Solubility Cy5 NHS ester has limited solubility in aqueous solutions. Ensure the dye is fully dissolved in a small amount of anhydrous DMSO or DMF before adding it to the protein solution.[1] Add the dye solution slowly while gently vortexing to ensure proper mixing.[1]
Insufficient Molar Ratio of Dye The molar excess of the dye may be too low. Try increasing the dye-to-protein molar ratio in subsequent experiments.
Protein Structure The accessibility of primary amines on the protein surface can vary. Some proteins are inherently difficult to label.[2]
Issue 2: Low Fluorescence Signal Despite Successful Labeling
Possible Cause Troubleshooting Step
Fluorescence Quenching Over-labeling can cause self-quenching, where adjacent dye molecules interact and reduce the overall fluorescence signal.[1][4] Determine the Degree of Labeling (DOL) to confirm if it is too high. If so, reduce the dye-to-protein molar ratio in the next labeling reaction.[1]
Environmental Effects The microenvironment around the conjugated dye can affect its fluorescence.[1] Conjugation near certain amino acid residues, like tryptophan, can lead to quenching.[1]
Incorrect Measurement Parameters Ensure you are using the correct excitation and emission wavelengths for Cy5 (typically around 650 nm excitation and 670 nm emission).[5]
Issue 3: Protein Precipitation During or After Labeling
Possible Cause Troubleshooting Step
Protein Instability The addition of the organic solvent (DMSO/DMF) or the change in pH might destabilize the protein, leading to aggregation.[1]
Over-labeling The addition of the hydrophobic Cy5 dye can increase the overall hydrophobicity of the protein, potentially causing it to precipitate, especially at high labeling densities.[1] Reduce the dye-to-protein molar ratio.
High Protein Concentration While a high protein concentration is generally good for labeling efficiency, for some proteins, it might increase the propensity for aggregation upon modification. Try a slightly lower concentration within the recommended range.

Quantitative Data Summary

ParameterRecommended RangeNotes
Reaction pH 8.2 - 8.5Critical for reactivity of primary amines and stability of NHS ester.[1][2]
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[1][2]
Dye-to-Protein Molar Ratio 5:1 to 20:1Highly dependent on the protein and desired DOL. Start with a 10:1 ratio and optimize.[1]
Reaction Time 1 - 2 hoursAt room temperature. Longer times may increase hydrolysis of the dye.[3]
Reaction Temperature Room Temperature

Experimental Protocols

Protocol 1: Standard Cy5 Labeling of a Protein

This protocol is a general guideline for labeling 1 mg of a protein with a molecular weight of approximately 150 kDa (e.g., an IgG antibody).

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer)

  • Cy5 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[3]

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5[2]

  • Desalting column (e.g., Sephadex G-25)[3]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS). If not, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL.[1][2]

  • pH Adjustment: Add an appropriate volume of 1 M sodium bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM and a pH of 8.3.[2]

  • Dye Preparation: Allow the vial of Cy5 NHS ester to warm to room temperature before opening.[1] Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[3] This solution should be used immediately.[3]

  • Labeling Reaction:

    • Calculate the required volume of the Cy5 stock solution to achieve the desired dye-to-protein molar ratio.

    • While gently vortexing the protein solution, slowly add the calculated volume of the Cy5 stock solution.[3]

  • Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[3]

  • Purification: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with PBS.[3] Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • The DOL is the molar ratio of the dye to the protein.

Visualizations

Troubleshooting_Workflow Troubleshooting Inefficient Cy5 Labeling start Start: Inefficient Labeling check_pH Check Reaction pH (8.2 - 8.5?) start->check_pH check_buffer Check Buffer Composition (Amine-free?) check_pH->check_buffer Yes adjust_pH Adjust pH to 8.3 check_pH->adjust_pH No check_protein_conc Check Protein Concentration (>2 mg/mL?) check_buffer->check_protein_conc Yes buffer_exchange Buffer Exchange (e.g., Dialysis) check_buffer->buffer_exchange No check_dye Check Dye Quality (Properly stored/handled?) check_protein_conc->check_dye Yes concentrate_protein Concentrate Protein check_protein_conc->concentrate_protein No check_ratio Review Dye:Protein Ratio (Sufficient excess?) check_dye->check_ratio Yes use_new_dye Use Fresh Dye Stock check_dye->use_new_dye No increase_ratio Increase Molar Ratio check_ratio->increase_ratio No success Successful Labeling check_ratio->success Yes adjust_pH->check_buffer buffer_exchange->check_protein_conc concentrate_protein->check_dye use_new_dye->check_ratio increase_ratio->success fail Persistent Issue: Consider Protein Accessibility increase_ratio->fail

Caption: Troubleshooting workflow for inefficient Cy5 protein labeling.

Experimental_Workflow Cy5 Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein (Amine-free buffer, 2-10 mg/mL) ph_adjust 2. Adjust pH to 8.3 protein_prep->ph_adjust dye_prep 3. Prepare Dye Stock (10 mg/mL in DMSO/DMF) ph_adjust->dye_prep add_dye 4. Add Dye to Protein dye_prep->add_dye incubate 5. Incubate (1 hr, RT, dark) add_dye->incubate purify 6. Purify Conjugate (Desalting Column) incubate->purify analyze 7. Analyze DOL (A280 & A650) purify->analyze end End analyze->end start Start start->protein_prep

Caption: Standard experimental workflow for Cy5 protein labeling.

References

How to address solubility issues with Cy5-PEG3-Azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding solubility issues encountered with Cy5-PEG3-Azide. It is intended for researchers, scientists, and drug development professionals using this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM)[1][2][3]. While the hydrophilic PEG3 linker is designed to improve aqueous solubility, the parent Cy5 dye is hydrophobic[1][4][5]. Consequently, the compound has low direct solubility in water and aqueous buffers[1][6]. For reactions in aqueous environments, a stock solution in an organic co-solvent is typically required[7][][9].

Q2: Why does the PEG3 linker not make the compound fully water-soluble?

A2: Polyethylene glycol (PEG) linkers are known to increase the hydrophilicity and water solubility of molecules they are conjugated to[10][11][12]. However, the solubility of the entire conjugate is a balance between its different components. The Cy5 core is a large, non-sulfonated aromatic structure which is inherently hydrophobic[7][13]. While the short PEG3 chain enhances solubility compared to the unmodified Cy5-Azide, it is often insufficient to overcome the hydrophobicity of the dye core for complete solubility in purely aqueous media.

Q3: What is the difference between sulfonated and non-sulfonated Cy5 dyes regarding solubility?

A3: Sulfonated cyanine (B1664457) dyes contain additional sulfonate groups (SO₃⁻) which significantly increase their water solubility[7]. This makes them ideal for direct use in aqueous buffers without organic co-solvents. Non-sulfonated dyes, like the parent molecule in this compound, lack these groups and thus have lower water solubility, necessitating the use of solvents like DMSO or DMF for initial dissolution[7][].

Q4: Can I dissolve this compound directly in my aqueous buffer?

A4: It is strongly discouraged. Attempting to dissolve the lyophilized powder directly into an aqueous buffer will likely result in poor dissolution, aggregation, or precipitation of the dye. The recommended method is to first prepare a concentrated stock solution in a suitable organic solvent (e.g., anhydrous DMSO) and then add small volumes of this stock to your aqueous reaction mixture[].

Troubleshooting Guide: Solubility Issues

Problem: My this compound precipitated after I added the DMSO stock solution to my aqueous reaction buffer.

This is a common issue arising from the significant polarity difference between the DMSO stock and the aqueous medium. The hydrophobic Cy5 core can cause the molecule to "crash out" of the solution.

Recommended Solutions
  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the this compound in your reaction. Test a dilution series to find the highest concentration that remains soluble in your specific buffer.

  • Increase Co-solvent Percentage: If your experimental conditions permit, slightly increasing the percentage of the organic co-solvent (e.g., from 1% to 5% final volume DMSO) in the final reaction mixture can help maintain solubility. Always verify that the increased solvent concentration does not negatively impact your biomolecules or reaction efficiency.

  • Vortex During Addition: Add the DMSO stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring the buffer. This rapid mixing can prevent localized high concentrations of the dye that lead to precipitation.

  • Buffer Composition: The salt concentration and pH of your buffer can influence solubility. In some cases, adjusting the ionic strength may help. Perform small-scale tests to see if modifying the buffer composition improves solubility.

  • Use a Sulfonated Alternative: If solubility issues persist and are a major bottleneck, consider using a sulfonated version of Cy5-Azide. These variants are highly water-soluble and less prone to aggregation[7].

Data Summary: Solvent Compatibility
SolventSolubilityRecommended Use
Dimethyl Sulfoxide (DMSO) HighPrimary solvent for preparing concentrated stock solutions[1][3][9][14].
Dimethylformamide (DMF) HighAlternative to DMSO for preparing stock solutions[1][3][9][14].
Dichloromethane (DCM) HighGenerally used for chemical synthesis or purification, less common for biological applications[1][2][3].
Water / Aqueous Buffers LowNot recommended for initial dissolution. Used as the final reaction medium with a small percentage of co-solvent[1][6].
Ethanol / Methanol ModerateMay be used, but DMSO/DMF are more common and effective for high-concentration stocks.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

Methodology:

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.

  • Initial Dissolution: Add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Use the datasheet for the specific product lot to calculate the exact volume.

  • Vortexing: Vortex the vial for at least 2 minutes to ensure complete dissolution. The solution should be clear and free of visible particulates.

  • Centrifugation: Briefly centrifuge the vial to pull down any solution from the walls and cap.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light[12]. A properly stored stock solution in anhydrous DMSO is generally stable for several months.

Visual Guides

G cluster_legend Legend l_start Action/Step l_decision Decision Point l_solution Solution/Outcome l_problem Problem start Start: Dissolve This compound stock Prepare 10 mM Stock in Anhydrous DMSO start->stock add Add Stock to Aqueous Buffer stock->add observe Observe for Precipitation add->observe precipitate Precipitate Forms observe->precipitate Yes soluble Solution is Clear observe->soluble No troubleshoot Does lowering final concentration work? precipitate->troubleshoot proceed Proceed with Experiment soluble->proceed cosolvent Can you increase co-solvent %? troubleshoot->cosolvent No troubleshoot->proceed Yes alternative Consider Sulfonated Cy5-Azide cosolvent->alternative No cosolvent->proceed Yes

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_molecule This compound Structure cluster_solvents Solvent Interactions Cy5 Hydrophobic Cy5 Core PEG Hydrophilic PEG3 Linker DMSO DMSO / DMF (Organic) Cy5->DMSO Favorable Interaction (High Solubility) Water Water / Buffer (Aqueous) Cy5->Water Unfavorable Interaction (Low Solubility) Azide Azide (N3) Group PEG->Water Favorable Interaction (Enhances Solubility)

Caption: Diagram of this compound components and solvent interactions.

References

Validation & Comparative

Choosing the Right Tool for the Job: A Head-to-Head Comparison of Cy5-PEG3-Azide and Alexa Fluor 647 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in-vitro assays to in-vivo imaging. The choice of fluorescent dye and its conjugation chemistry can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive, data-driven comparison of two popular far-red fluorescent probes: Cy5-PEG3-Azide and Alexa Fluor 647, focusing on their performance in protein labeling.

Executive Summary

Alexa Fluor 647 consistently demonstrates superior performance in key metrics for protein labeling when compared to Cy5. While both dyes share similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 exhibits greater brightness and photostability. A significant drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, particularly at higher degrees of labeling (DOL). This aggregation can lead to a decrease in the overall fluorescence of the conjugate. In contrast, Alexa Fluor 647 conjugates show markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][2][3]

The choice between this compound and Alexa Fluor 647 also involves different protein labeling strategies. This compound utilizes "click chemistry," a bioorthogonal reaction, for site-specific labeling of proteins that have been metabolically or enzymatically modified to contain an alkyne group. Alexa Fluor 647 is most commonly available as an NHS ester, which reacts with primary amines (lysine residues and the N-terminus) on the protein surface. This guide will delve into the specifics of both the fluorophores and their respective labeling chemistries to provide a clear picture of their advantages and disadvantages.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its photophysical properties. Here, we summarize the key performance indicators for Cy5 and Alexa Fluor 647.

PropertyCy5Alexa Fluor 647Reference
Excitation Maximum (nm) ~646 - 649~650[4][5]
Emission Maximum (nm) ~662 - 667~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000
Quantum Yield ~0.2 (prone to decrease upon conjugation)Significantly higher than Cy5 conjugates
Photostability Less photostableSignificantly more photostable than Cy5
Brightness of Conjugates Prone to self-quenching at high DOLLess self-quenching, resulting in brighter conjugates
pH Sensitivity More sensitive to environmental changesFluorescence is independent of pH between 4 and 10

Key Takeaways:

  • Brightness and Photostability: Alexa Fluor 647 is significantly brighter and more photostable than Cy5. After 95 seconds of constant illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%. This makes Alexa Fluor 647 a superior choice for demanding applications such as single-molecule studies and long-term imaging experiments.

  • Self-Quenching: Cy5 conjugates are known to exhibit a significant decrease in fluorescence at higher degrees of labeling due to dye-dye interactions and the formation of non-fluorescent aggregates. This is a critical consideration when a high signal-to-noise ratio is required. Alexa Fluor 647 shows minimal self-quenching, leading to more intensely fluorescent conjugates even at high DOL.

  • Environmental Stability: The fluorescence of Alexa Fluor 647 is remarkably stable over a wide pH range (pH 4-10), which is a significant advantage for experiments involving varying buffer conditions or cellular compartments with different pH levels.

Labeling Chemistries: A Tale of Two Strategies

The choice between this compound and Alexa Fluor 647 also hinges on the desired labeling strategy.

This compound: Precision through Click Chemistry

This compound is designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This approach offers site-specific labeling. To use this dye, the target protein must first be modified to incorporate a terminal alkyne group. This can be achieved through various methods, including metabolic labeling with an alkyne-containing amino acid analog or enzymatic modification. The hydrophilic PEG3 linker in this compound helps to increase the solubility of the dye-protein conjugate in aqueous media.

Alexa Fluor 647: Broad Labeling via Amine Reactivity

The most common form of Alexa Fluor 647 for protein labeling is the N-hydroxysuccinimidyl (NHS) ester. This reactive group readily forms stable amide bonds with primary amines, which are abundant on the surface of most proteins (the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus). This method is straightforward and does not require prior modification of the protein. However, it results in a heterogeneous population of labeled proteins with the dye attached at various locations and with varying degrees of labeling.

Experimental Protocols

1. This compound Labeling via Click Chemistry (Generalized Protocol)

This protocol assumes the protein of interest has been pre-modified with a terminal alkyne.

  • Materials:

    • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • This compound dissolved in a water-miscible solvent like DMSO.

    • For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • For SPAAC: A cyclooctyne-modified protein and an azide-functionalized dye.

    • Purification column (e.g., size-exclusion chromatography).

  • Methodology (CuAAC):

    • Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and the copper catalyst solution.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

    • Purify the labeled protein from excess dye and catalyst components using a size-exclusion chromatography column.

2. Alexa Fluor 647 NHS Ester Labeling (Generalized Protocol)

This protocol is for labeling proteins via primary amines.

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines like Tris will compete with the labeling reaction.

    • Alexa Fluor 647 NHS ester dissolved in an anhydrous solvent like DMSO immediately before use.

    • Purification column (e.g., size-exclusion chromatography or dialysis).

  • Methodology:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the Alexa Fluor 647 NHS ester in DMSO.

    • Add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically for each protein but typically ranges from 5:1 to 20:1.

    • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light, with gentle stirring.

    • Purify the labeled protein from unreacted dye using a size-exclusion chromatography column or dialysis.

Visualizing the Labeling Workflows

ProteinLabelingWorkflows cluster_0 This compound (Click Chemistry) cluster_1 Alexa Fluor 647 (NHS Ester Chemistry) P_alkyne Protein with Alkyne Group Labeled_P_Cy5 Site-Specifically Labeled Protein P_alkyne->Labeled_P_Cy5 Click Reaction Cy5_azide This compound Cy5_azide->Labeled_P_Cy5 Catalyst Cu(I) Catalyst Catalyst->Labeled_P_Cy5 Protein Protein with Lysine Residues Labeled_P_AF647 Randomly Labeled Protein Protein->Labeled_P_AF647 Amine Reaction AF647_NHS Alexa Fluor 647 NHS Ester AF647_NHS->Labeled_P_AF647

Caption: Protein labeling workflows for this compound and Alexa Fluor 647 NHS ester.

Signaling Pathways and Logical Relationships

DyeSelectionLogic Start Protein Labeling Requirement SiteSpecific Site-Specific Labeling Needed? Start->SiteSpecific ClickChem Use Click Chemistry SiteSpecific->ClickChem Yes NHSChem Use NHS Ester Chemistry SiteSpecific->NHSChem No HighPhotostability High Photostability & Brightness Critical? Cy5Azide Consider this compound HighPhotostability->Cy5Azide No AF647Azide Consider Azide-modified AF647 HighPhotostability->AF647Azide Yes ClickChem->HighPhotostability AF647NHS Choose Alexa Fluor 647 NHS Ester NHSChem->AF647NHS

Caption: Decision tree for selecting a fluorescent dye and labeling chemistry.

Conclusion and Recommendations

For most protein labeling applications, Alexa Fluor 647 is the superior choice over Cy5 . Its increased brightness, enhanced photostability, and reduced tendency for self-quenching contribute to more robust and reliable experimental data. While Cy5 is a more cost-effective option and can be suitable for certain applications where signal intensity and photostability are not limiting factors, the performance advantages of Alexa Fluor 647 often justify the investment for achieving high-quality, reproducible results.

The choice of labeling chemistry depends on the specific experimental requirements. If site-specific labeling is crucial to preserve protein function or to study a particular domain, then a click chemistry approach with a dye like This compound is warranted. However, it is important to note that azide-modified Alexa Fluor dyes are also commercially available, allowing researchers to combine the benefits of click chemistry with the superior photophysical properties of the Alexa Fluor family. For general-purpose labeling where multiple surface lysines can be targeted without compromising protein activity, the straightforward and efficient Alexa Fluor 647 NHS ester is an excellent and widely used option.

References

A Head-to-Head Battle of Far-Red Dyes: Cy5 vs. Alexa Fluor 647 for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of fluorescent dyes is paramount for generating high-quality, reproducible data. In the far-red spectrum, Cyanine5 (Cy5) has historically been a popular choice for bioconjugation. However, the Alexa Fluor family of dyes, particularly Alexa Fluor 647, has emerged as a superior alternative, offering enhanced performance in key areas crucial for sensitive and quantitative applications. This guide provides a data-driven, quantitative comparison of Cy5 and Alexa Fluor 647 to inform the selection process for your specific research needs.

Executive Summary: Key Performance Differences

While both Cy5 and Alexa Fluor 647 are spectrally similar, allowing for their use with the same instrumentation, their performance characteristics diverge significantly upon conjugation to biomolecules. Alexa Fluor 647 consistently demonstrates superior brightness and photostability. A primary drawback of Cy5 is its tendency to form non-fluorescent aggregates, especially at higher degrees of labeling (DOL), which leads to self-quenching and a reduction in the overall fluorescence of the conjugate.[1] In contrast, Alexa Fluor 647 is less prone to this self-quenching effect, resulting in brighter and more reliable signals, particularly in applications requiring a high DOL.[1]

Quantitative Performance Comparison

The following table summarizes the key photophysical and performance characteristics of Cy5 and Alexa Fluor 647.

PropertyCy5Alexa Fluor 647Reference
Excitation Maximum (nm) ~649~650[2]
Emission Maximum (nm) ~670~668[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000[3]
Quantum Yield (Unconjugated Dye) ~0.2-0.30.33
Photostability Less photostable; retains about 55% of initial fluorescence after continuous illumination.Significantly more photostable; retains about 80% of initial fluorescence under the same conditions.
Brightness of Conjugates Prone to self-quenching at high DOL, leading to diminished fluorescence.Less self-quenching, resulting in brighter protein conjugates, especially at high DOL.
pH Sensitivity More sensitive to environmental changes.Less sensitive to pH changes over a broad range.

Visualizing the Workflow: From Bioconjugation to Detection

The following diagram illustrates the general workflow for labeling a target protein with an amine-reactive dye and subsequent use in a fluorescence-based detection method, such as immunofluorescence microscopy.

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application Protein Protein Adjust_pH Adjust pH to 8.5-9.0 Protein->Adjust_pH Dissolve in amine-free buffer Amine-Reactive_Dye Amine-Reactive Dye (NHS Ester) Dissolve_Dye Dye Stock Solution Amine-Reactive_Dye->Dissolve_Dye Dissolve in anhydrous DMSO Incubate Incubate at RT (1 hour) Adjust_pH->Incubate Dissolve_Dye->Incubate Purification Size-Exclusion Chromatography Incubate->Purification Remove unreacted dye Labeled_Protein Labeled Protein (Conjugate) Purification->Labeled_Protein Fluorescence_Detection Fluorescence Detection Labeled_Protein->Fluorescence_Detection e.g., Immunofluorescence

Caption: General workflow for protein labeling with amine-reactive dyes.

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. Below are generalized protocols for key experiments discussed in this guide.

Protocol 1: Protein Labeling with NHS Ester Dyes

This protocol is a general guideline for labeling proteins with amine-reactive Cy5 or Alexa Fluor 647 NHS esters. The optimal dye-to-protein ratio should be determined empirically for each specific protein and application.

1. Protein Preparation:

  • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.5-9.0. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the dye.

  • The recommended protein concentration is between 2-10 mg/mL for efficient labeling.

  • If the protein solution contains interfering substances, dialyze it against the labeling buffer before starting the conjugation.

2. Dye Preparation:

  • Immediately prior to use, dissolve the Cy5 or Alexa Fluor 647 NHS ester in anhydrous dimethylsulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Vortex the solution thoroughly to ensure the dye is completely dissolved.

3. Labeling Reaction:

  • Slowly add the calculated amount of the dye stock solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined experimentally, but starting points of 5:1, 10:1, and 15:1 are often used.

  • Incubate the reaction mixture for 1 hour at room temperature with continuous gentle stirring, protected from light.

4. Purification of the Conjugate:

  • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like phosphate-buffered saline (PBS).

  • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute from the column.

Protocol 2: Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.

1. Sample Preparation:

  • Prepare a concentrated stock solution of the dye in a suitable solvent (e.g., DMSO for the unconjugated dye or PBS for a protein conjugate).

  • Accurately determine the concentration of the stock solution. For proteins, this can be done using a protein assay or by quantitative amino acid analysis.

2. Absorbance Measurement:

  • Prepare a dilution series of the stock solution in the desired buffer.

  • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax).

3. Calculation:

  • Plot the absorbance at λmax versus the molar concentration.

  • The molar extinction coefficient (ε) is the slope of the resulting linear regression, based on the Beer-Lambert law: A = εcl, where A is absorbance, c is the molar concentration, and l is the pathlength of the cuvette (typically 1 cm).

Protocol 3: Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of fluorescence. The comparative method, using a standard of known quantum yield, is a common approach.

1. Sample and Standard Preparation:

  • Choose a standard with a known quantum yield and spectral properties similar to the sample.

  • Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

2. Spectroscopic Measurements:

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

3. Calculation:

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and standard, respectively.

Protocol 4: Photostability Assessment

Photostability is assessed by measuring the decrease in fluorescence intensity over time during continuous exposure to excitation light.

1. Sample Preparation:

  • Prepare samples of the fluorescently labeled biomolecules in a suitable buffer and mount them on a microscope slide.

2. Image Acquisition:

  • Using a fluorescence microscope, acquire a time-lapse series of images of the sample under continuous illumination. It is crucial to keep the illumination intensity, exposure time, and other imaging parameters constant throughout the experiment.

3. Data Analysis:

  • Measure the mean fluorescence intensity of the sample in each image of the time series.

  • Normalize the intensity values to the initial intensity (at time zero).

  • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve. The rate of decay indicates the photostability of the fluorophore.

Conclusion

For demanding bioconjugation applications requiring high sensitivity, quantitative accuracy, and longevity of the fluorescent signal, Alexa Fluor 647 is the superior choice over Cy5. Its enhanced brightness, stemming from a higher extinction coefficient and reduced self-quenching, combined with its exceptional photostability, translates to more robust and reliable experimental outcomes. While Cy5 may be a cost-effective option for some applications, the performance advantages of Alexa Fluor 647, particularly in quantitative imaging and single-molecule studies, justify its use for achieving high-quality, reproducible data.

References

Validating Cy5-PEG3-Azide Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for downstream applications. The validation of this labeling is a critical quality control step, ensuring the integrity and reliability of experimental data. This guide provides a comprehensive comparison of Cy5-PEG3-Azide, a popular fluorescent labeling reagent utilizing click chemistry, with a traditional amine-reactive alternative, Cy5-NHS Ester. The comparison is centered on the validation of labeling using mass spectrometry, a powerful analytical technique for the definitive confirmation of bioconjugation.

At a Glance: Comparison of Labeling Chemistries

The choice of labeling chemistry significantly impacts the specificity, efficiency, and overall success of a bioconjugation experiment. Below is a summary of the key differences between azide-alkyne cycloaddition (used for this compound) and NHS ester chemistry.

FeatureThis compound (Click Chemistry)Cy5-NHS Ester (Amine Labeling)
Reaction Mechanism Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).Nucleophilic acyl substitution.
Target Residues Site-specifically introduced alkyne groups.Primary amines (N-terminus and lysine (B10760008) side chains).
Specificity High, due to the bio-orthogonal nature of the azide (B81097) and alkyne groups.Moderate, as multiple lysine residues on a protein surface can be labeled.
Labeling Efficiency Generally high to very high, with minimal side reactions.Variable; can be affected by pH and hydrolysis of the NHS ester.
Control over Stoichiometry High, allowing for precise control over the degree of labeling.Moderate; can result in a heterogeneous mixture of labeled species.
Linkage Stability High (stable triazole ring).High (stable amide bond).
Biocompatibility High, especially with copper-free click chemistry variants.High.

Mass Spectrometry Validation Workflow

Mass spectrometry provides unambiguous confirmation of successful labeling by detecting the mass shift corresponding to the addition of the this compound molecule. Both MALDI-TOF and LC-ESI-MS are valuable techniques for this purpose.

General Mass Spectrometry Workflow for Labeling Validation cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Biomolecule Alkyne-Modified Biomolecule Labeling Labeling Reaction (e.g., Click Chemistry) Biomolecule->Labeling + this compound Purification Purification (e.g., SEC, Dialysis) Labeling->Purification Remove Excess Reagents MS_Analysis MALDI-TOF or LC-ESI-MS Purification->MS_Analysis Data_Analysis Data Analysis (Mass Shift Confirmation) MS_Analysis->Data_Analysis

Caption: General workflow for validating biomolecule labeling using mass spectrometry.

Experimental Protocols

Detailed methodologies for labeling a model peptide (e.g., a 10-amino acid peptide with a single alkyne modification) with this compound and Cy5-NHS Ester, followed by mass spectrometry analysis, are provided below.

Protocol 1: this compound Labeling via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1 mM.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of TCEP in water (freshly prepared).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 100 µL of the 1 mM peptide solution with 1.5 µL of the 10 mM this compound stock solution (1.5 molar excess).

    • In a separate tube, prepare the catalyst premix: combine 2 µL of 50 mM CuSO₄ and 2 µL of 10 mM TBTA. Vortex briefly.

    • Add 4 µL of 50 mM TCEP to the peptide/azide mixture, followed immediately by the 4 µL of the CuSO₄/TBTA premix.

    • Vortex the reaction mixture and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled peptide from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting spin column) or reversed-phase HPLC.

Protocol 2: Cy5-NHS Ester Labeling

This protocol describes the labeling of primary amines on a peptide.

Materials:

  • Peptide with a primary amine (N-terminus or lysine)

  • Cy5-NHS Ester

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • DMSO

Procedure:

  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mM.

  • Reagent Preparation: Prepare a 10 mM stock solution of Cy5-NHS Ester in DMSO immediately before use.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the Cy5-NHS Ester stock solution to the peptide solution.

    • Vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.

  • Quenching (Optional): Add Tris buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Purify the labeled peptide using the same methods as described in Protocol 1.

Protocol 3: Mass Spectrometry Analysis

A. MALDI-TOF Mass Spectrometry:

  • Sample Preparation: Mix the purified labeled peptide solution 1:1 with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire mass spectra in the positive ion reflectron mode.

  • Data Analysis: Compare the mass spectrum of the labeled peptide to that of the unlabeled peptide. A mass increase corresponding to the mass of the this compound or Cy5-NHS Ester confirms successful labeling.

B. LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry):

  • LC Separation: Inject the purified labeled peptide onto a C18 reversed-phase column. Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

  • MS Detection: The eluent is introduced into the electrospray source of the mass spectrometer. Acquire mass spectra in the positive ion mode.

  • Data Analysis: Extract the ion chromatograms for the expected m/z values of the unlabeled and labeled peptide. Deconvolute the mass spectra to determine the intact mass of each species and confirm the mass shift.

Quantitative Data and Performance Comparison

The following table provides an illustrative comparison of the expected performance of this compound and Cy5-NHS Ester when validated by mass spectrometry. These values are based on the known chemical properties of the labeling reactions.

ParameterThis compound (Click Chemistry)Cy5-NHS Ester (Amine Labeling)Rationale
Expected Labeling Efficiency > 90%50-80%Click chemistry is highly efficient and specific, while NHS esters are prone to hydrolysis, reducing yield.
Specificity High (single alkyne site)Moderate (multiple amine sites)Click chemistry targets a unique functional group, whereas NHS esters react with all accessible primary amines.
MS Spectrum Complexity Low (single major labeled peak)Potentially high (multiple labeled species)Site-specific labeling with click chemistry leads to a homogeneous product, simplifying the mass spectrum.
Signal-to-Noise (S/N) Ratio in MS HighVariableThe clean, efficient reaction of click chemistry often results in a higher concentration of the desired product, leading to better S/N.
Sample Recovery after Purification HighModerate to HighFewer side products in click chemistry can simplify the purification process, potentially leading to higher recovery.

Signaling Pathways and Logical Relationships

The decision-making process for choosing a labeling reagent and validation method can be visualized as follows:

cluster_0 Project Goal cluster_1 Reagent Selection cluster_2 Validation Method Goal Labeling Goal: Site-Specific vs. General Site_Specific Site-Specific Labeling Goal->Site_Specific Requires Specificity General_Labeling General Amine Labeling Goal->General_Labeling General Labeling Sufficient Click_Chem This compound Site_Specific->Click_Chem NHS_Ester Cy5-NHS Ester General_Labeling->NHS_Ester Validation Mass Spectrometry Validation Click_Chem->Validation NHS_Ester->Validation MALDI MALDI-TOF (Rapid, Qualitative) Validation->MALDI LC_ESI_MS LC-ESI-MS (Quantitative, High-Res) Validation->LC_ESI_MS

Caption: Decision tree for selecting a labeling reagent and validation method.

Conclusion

Mass spectrometry is an indispensable tool for the definitive validation of biomolecule labeling. When comparing this compound with Cy5-NHS Ester, the choice of reagent depends on the specific experimental requirements.

  • This compound , utilizing click chemistry, offers superior specificity and efficiency, resulting in a more homogeneous product that is often easier to analyze by mass spectrometry. The PEG linker can also enhance the solubility of the labeled conjugate. This method is ideal for applications requiring precise control over the labeling site and stoichiometry.

  • Cy5-NHS Ester provides a more straightforward approach for labeling native proteins without the need for prior modification to introduce an alkyne handle. However, it may result in a heterogeneous mixture of labeled species, which can complicate mass spectrometry analysis and downstream applications.

For researchers requiring robust, unambiguous, and quantitative validation of their labeled biomolecules, the combination of site-specific click chemistry with this compound and subsequent mass spectrometry analysis represents a powerful and reliable strategy.

A Researcher's Guide to Assessing the Degree of Labeling of Cy5-PEG3-Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise conjugation of fluorescent dyes to biomolecules is a critical step in the development of targeted therapeutics, molecular probes, and diagnostic agents. Cy5-PEG3-Azide is a popular near-infrared (NIR) fluorescent dye linker used for this purpose, enabling the labeling of alkyne-modified molecules via "click chemistry".[1][2] Accurately quantifying the efficiency of this labeling, known as the Degree of Labeling (DOL), is essential for ensuring the consistency, reliability, and performance of the final conjugate.

This guide provides an objective comparison of common methods used to assess the DOL of this compound conjugates, offers detailed experimental protocols, and compares Cy5 to alternative fluorescent dyes.

Comparison of Quantitative Assessment Methods

The choice of quantification method depends on several factors, including the nature of the sample (e.g., purified protein, peptide, or oligonucleotide), the required sensitivity, available equipment, and the desired throughput.[3] The most common techniques are UV-Vis Spectroscopy, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).

Method Principle Sensitivity Throughput Pros Cons
UV-Vis Spectroscopy Measures absorbance at specific wavelengths to determine the concentration of the dye (at ~646 nm for Cy5) and the biomolecule (e.g., at 280 nm for proteins). The DOL is calculated from the molar ratio.ModerateHighRapid, accessible, non-destructive.Requires accurate extinction coefficients; susceptible to interference from other absorbing molecules; less accurate for complex mixtures.
Mass Spectrometry (MALDI-TOF/ESI-MS) Measures the mass-to-charge ratio of the conjugate. The mass shift after labeling directly indicates the number of dye molecules attached to each biomolecule.[][5]HighLow to ModerateProvides precise mass information and distribution of labeled species (e.g., 0, 1, 2 dyes per molecule).[5]Can be complex to interpret for heterogeneous samples; requires specialized equipment; may not be quantitative without standards.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity. It can resolve unlabeled biomolecules from labeled ones and often separate species with different DOLs.[][6]HighLow to ModerateProvides information on purity, aggregation, and the distribution of labeled species.[] Can be coupled with other detectors (UV-Vis, MS) for comprehensive analysis.Can be time-consuming to develop methods; requires specialized equipment; potential for sample loss on the column.
Fluorometry Measures the fluorescence intensity of the sample, which is then compared to a standard curve of the free dye to determine the concentration of the conjugated dye.[3]Very HighHighExtremely sensitive, capable of detecting picomole amounts.[3]Susceptible to fluorescence quenching at high DOLs; assumes the quantum yield of the conjugated dye is the same as the free dye, which is not always true.

This compound vs. Alternative Dyes for Azide Labeling

While Cy5 is a widely used and cost-effective dye, several alternatives exist that may offer advantages in terms of brightness, photostability, or pH insensitivity.[7][8] The choice of dye should be guided by the specific application and instrumentation available.

Dye Excitation (nm) Emission (nm) Extinction Coefficient (cm⁻¹M⁻¹) Key Features & Considerations
Cy5 ~646-649~662-670~232,000 - 250,000Widely used, cost-effective; susceptible to photobleaching and ozone-mediated degradation.[1][8][9][10]
Alexa Fluor 647 Azide ~650~668~270,000Excellent photostability and brightness; less pH-sensitive than Cy5.[7]
ATTO 647N Azide ~644~669~150,000High photostability and ozone resistance; often brighter than Cy5 in microarray applications.[8][11]
iFluor™ 647 Azide ~650~670~250,000Spectrally similar to Cy5 but engineered for stronger fluorescence and higher photostability.[7]
TYE™ 665 ~665~687Not specifiedA bright dye that can be used as a direct substitute for Cy5.[12]

Experimental Protocols & Visualizations

Logical Workflow for Labeling and Assessment

The overall process involves conjugating the this compound to an alkyne-modified biomolecule, purifying the conjugate to remove excess free dye, and finally, assessing the Degree of Labeling.

G cluster_0 Conjugation cluster_1 Purification cluster_2 DOL Assessment A Alkyne-Modified Biomolecule C Click Chemistry Reaction (CuAAC or SPAAC) A->C B This compound B->C D Crude Conjugate Mixture C->D E Purification (e.g., Size Exclusion Chromatography, Dialysis, or HPLC) D->E F Purified Cy5-Biomolecule Conjugate E->F G UV-Vis Spectroscopy F->G H Mass Spectrometry F->H I RP-HPLC Analysis F->I G Cy5 Cy5-PEG3-N₃ Product Cy5-PEG3-[Triazole]-Biomolecule Cy5->Product Biomolecule Biomolecule-Alkyne Biomolecule->Product Catalyst Cu(I) Catalyst (from CuSO₄ + Ascorbate) Catalyst->Product Catalyzes

References

A Comparative Guide to the Brightness and Quantum Yield of Cy5-PEG3-Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the selection of a suitable fluorophore is critical for achieving sensitive and reliable results. This guide provides a quantitative evaluation of Cy5-PEG3-Azide, a popular far-red fluorescent dye, and compares its performance with key alternatives. The brightness of a fluorescent molecule, a crucial determinant of its performance, is a function of its molar extinction coefficient (how strongly it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light)[1][2].

Quantitative Performance Comparison of Azide-Functionalized Dyes

The following table summarizes the key photophysical properties of this compound and several common alternatives used in "click chemistry" labeling.

PropertyThis compoundAlexa Fluor 647 Azide (B81097)Sulfo-Cy5 AzideAZDye 647 Azide
Excitation Maximum (nm) ~646[3][4]~650[1]~646[5]~647[5]
Emission Maximum (nm) ~662[3][4]~668[1]~662[5]~663[5]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000[4]~270,000[1]~250,000~270,000
Fluorescence Quantum Yield (Φ) ~0.20[1][4]~0.33~0.28[6]~0.33
Calculated Brightness (ε x Φ) 50,00089,10070,00089,100

Note: The performance of fluorescent dyes can be influenced by their local environment, including the solvent and the biomolecule to which they are conjugated[1]. Quantum yield and extinction coefficient values for alternatives are based on commonly cited data for the parent fluorophores.

Conceptual Framework: Fluorophore Brightness

The overall brightness of a fluorophore is the product of its ability to absorb photons and its efficiency in emitting them as fluorescence. This relationship is fundamental to selecting the best dye for an application.

G Brightness = ε x Φ cluster_input Key Photophysical Properties cluster_output Performance Metric A Molar Extinction Coefficient (ε) C Molecular Brightness A->C Photon Absorption Capacity B Fluorescence Quantum Yield (Φ) B->C Emission Efficiency

Caption: The relationship between Molar Extinction Coefficient, Quantum Yield, and Brightness.

Experimental Protocols

To ensure a standardized and reproducible comparison of fluorescent dyes, the following experimental protocols are provided.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a specific wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Sample Preparation: Prepare a stock solution of the purified dye in a suitable spectroscopic grade solvent (e.g., DMSO, water). Create a series of dilutions from the stock solution.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ_max). Use the same solvent as a blank reference.

  • Data Analysis: Plot the measured absorbance at λ_max against the concentration of the dye for each dilution.

  • Calculation: The Beer-Lambert law is expressed as A = εlc, where A is absorbance, ε is the molar extinction coefficient, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration[7]. The molar extinction coefficient (ε) is calculated from the slope of the absorbance vs. concentration plot (Slope = εl).

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed[8]. The most common approach is the comparative method, which involves using a reference standard with a known quantum yield[9].

Methodology:

  • Standard Selection: Choose a reference standard with a known quantum yield and spectral properties similar to the dye being tested (e.g., Cresyl Violet or another well-characterized dye in the same spectral range).

  • Solution Preparation: Prepare a series of dilute solutions for both the test dye and the reference standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects[8].

  • Absorbance Measurement: Measure the absorbance spectrum for each solution and record the absorbance at the chosen excitation wavelength.

  • Fluorescence Spectra Acquisition: Using a spectrofluorometer, record the fluorescence emission spectra for each solution of the test dye and the reference standard at the same excitation wavelength. Ensure identical instrument settings (e.g., slit widths) for all measurements.

  • Data Analysis: Integrate the fluorescence emission spectrum for each solution to obtain the total fluorescence intensity. Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

  • Calculation: The quantum yield of the test dye (Φ_X) is calculated using the following formula[8][9]:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_X and η_ST are the refractive indices of the sample and standard solutions. This term becomes 1 if the same solvent is used for both[8].

G prep 1. Prepare Dilutions (Sample & Standard) abs 2. Measure Absorbance (UV-Vis Spectrophotometer) prep->abs fluor 3. Measure Emission (Spectrofluorometer) prep->fluor plot 4. Plot Integrated Intensity vs. Absorbance abs->plot fluor->plot calc 5. Calculate Quantum Yield (Φ) Using Comparative Formula plot->calc

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Application Context: Click Chemistry

This compound and its alternatives are designed for "click chemistry," a class of highly efficient and selective reactions[10][11]. The most common application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide group on the dye reacts with an alkyne-modified biomolecule. The inclusion of a PEG (polyethylene glycol) spacer enhances the water solubility of the dye molecule[3][12].

G cluster_reactants Reactants cluster_product Product mol Alkyne-Modified Biomolecule catalyst Cu(I) Catalyst mol->catalyst dye This compound dye->catalyst labeled_mol Fluorescently Labeled Biomolecule catalyst->labeled_mol Triazole Linkage

Caption: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction workflow.

References

Safety Operating Guide

Proper Disposal of Cy5-PEG3-Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Cy5-PEG3-Azide. It is intended for informational purposes for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and local regulations before handling or disposing of any chemical waste.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This compound contains three key components: a cyanine (B1664457) 5 (Cy5) dye, a polyethylene (B3416737) glycol (PEG) linker, and an azide (B81097) group. Each of these components presents unique disposal considerations, with the azide group being of primary concern due to its reactivity and toxicity.

I. Hazard Identification and Core Safety Principles

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The primary hazards associated with its components, particularly the azide group, necessitate strict adherence to safety protocols.

Key Hazards:

  • Azide Group: Azides are highly reactive, toxic, and potentially explosive.[2] They can react with acids to form hydrazoic acid, a highly toxic and explosive compound.[2][3] A critical hazard is the formation of explosive heavy metal azides (e.g., with lead or copper) if disposed of improperly down the drain.[2][4]

  • Cyanine 5 (Cy5) Dye: While less acutely hazardous than azides, cyanine dyes are toxic to aquatic life.[1] It is also important to note that many dyes can cause explosions during the thermolysis of dye-sensitized silver azide, indicating a potential incompatibility that underscores the need for careful waste segregation[5].

  • Polyethylene Glycol (PEG): PEG is generally considered non-hazardous and biodegradable.[6] However, it should not be disposed of down the drain as it can impact the biological and chemical oxygen demand in wastewater treatment systems.[6]

Core Safety Principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or splash goggles, and suitable gloves when handling this compound and its waste.[4]

  • Avoid Drain Disposal: Under no circumstances should this compound or any azide-containing waste be poured down the drain.[4]

  • Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled hazardous waste container.[3][7] Do not mix with acidic wastes or heavy metal wastes.[3]

  • Use Non-Metal Utensils: Avoid using metal spatulas or other metal utensils when handling azide compounds to prevent the formation of shock-sensitive metal azides.[3][7]

II. Disposal Procedures

The recommended disposal method for this compound is to treat it as hazardous chemical waste. This is the most straightforward and safest approach, especially for a complex molecule with multiple hazard classifications.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Designate a specific, compatible, and sealable container for all this compound waste. This includes unused product, contaminated disposable materials (e.g., pipette tips, gloves), and solutions containing the compound.

    • The container should be made of a material that is not reactive with azides, such as plastic.[3]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste: Contains this compound".[3]

    • List all chemical constituents, including the solvent if it is in a solution.

    • Include the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated location, away from incompatible materials such as acids and heavy metals.[3][8]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Disposal Request:

    • Once the waste container is full or needs to be removed, follow your institution's procedures for hazardous waste pickup.[8] This typically involves submitting a chemical waste pickup request to your Environmental Health & Safety (EH&S) department.

Quantitative Data Summary for Disposal Considerations:
ComponentKey HazardIncompatible MaterialsPrimary Disposal Guideline
Azide Group Highly reactive, toxic, potentially explosiveAcids, heavy metals (lead, copper), halogenated solventsCollect as hazardous waste; do not dispose down the drain.[2][3][4]
Cyanine 5 (Cy5) Very toxic to aquatic lifeSilver azide (potential for explosion on thermolysis)Collect as hazardous waste; avoid release to the environment.[1][5]
Polyethylene Glycol (PEG) Non-hazardous, but can affect wastewater treatmentNone specifiedDo not dispose down the drain in large quantities.[6]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: Cover the spill with an absorbent, non-reactive material such as vermiculite (B1170534) or sand.

  • Collect Waste: Carefully scoop the absorbed material into the designated hazardous waste container using non-metal tools.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.

IV. Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed is_dilute Is the waste a dilute aqueous solution (<5%)? deactivate Deactivation of Azide (Advanced Users Only) Consult EH&S for specific protocol (e.g., nitrous acid treatment) is_dilute->deactivate Yes collect_hw Collect in a dedicated, labeled hazardous waste container is_dilute->collect_hw No is_mixed->is_dilute No is_mixed->collect_hw Yes deactivate->collect_hw store Store in a designated satellite accumulation area collect_hw->store pickup Arrange for hazardous waste pickup through EH&S store->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy5-PEG3-Azide

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of Cy5-PEG3-Azide in your laboratory. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

This compound is a fluorescent labeling reagent that combines a cyanine (B1664457) dye (Cy5) with a polyethylene (B3416737) glycol (PEG) linker and a reactive azide (B81097) group. The presence of the azide functional group necessitates specific safety precautions due to its potential hazards, including high toxicity and the ability to form explosive compounds.[1][2] Adherence to the following guidelines will minimize risks and promote a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is mandatory when handling this compound. The following table outlines the required PPE.

Protection TypeRequired PPESpecifications and Rationale
Hand Protection Double-gloved nitrile exam gloves. For situations with higher risk of exposure, consider wearing Silver Shield gloves underneath nitrile gloves.[1][3]Azides can be absorbed through the skin. Double-gloving provides an additional barrier against contamination.[1]
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield worn over safety goggles is necessary when there is a risk of splashes.Protects against accidental splashes of the compound, which could cause serious eye damage.
Body Protection A fully buttoned lab coat is mandatory.Prevents contact of the chemical with skin and personal clothing.

Operational Plan: From Receipt to Use

All manipulations involving this compound, especially the handling of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container in a cool, well-ventilated area, and protect it from light. The recommended storage temperature is -20°C.

  • Store away from incompatible materials such as acids, heavy metals (including lead and copper), and halogenated solvents. Contact with acids can generate highly toxic and explosive hydrazoic acid.

Handling and Solution Preparation:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Line the work surface within the chemical fume hood with disposable absorbent bench paper.

  • Weighing: Use only plastic or ceramic spatulas to handle the solid compound. Never use metal spatulas , as they can form shock-sensitive and potentially explosive heavy metal azides.

  • Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. Recommended solvents include DMSO, DMF, and DCM.

Disposal Plan: Managing this compound Waste

Proper disposal of all waste containing this compound is crucial to prevent environmental contamination and accidental explosions.

  • Never pour azide-containing solutions down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.

  • Waste Collection: All waste, including unused solutions, contaminated consumables (e.g., pipette tips, gloves, bench paper), and empty containers, must be collected in a designated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: Contains this compound" and should list all chemical constituents.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials like acids and metals.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

Spills:

  • In a chemical fume hood: If a small spill occurs within the fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the contaminated absorbent material into the designated hazardous waste container. Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Outside a chemical fume hood: Evacuate the area immediately and prevent entry. Contact your institution's EHS department for guidance on cleanup.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Compound (Use Plastic/Ceramic Spatula) prep_hood->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect All Waste in Designated Container experiment->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End ehs_pickup->end start Start start->prep_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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